molecular formula C7H9BrO B8276732 7-Oxanorborn-2-en-5-yl-methyl bromide

7-Oxanorborn-2-en-5-yl-methyl bromide

Cat. No.: B8276732
M. Wt: 189.05 g/mol
InChI Key: QGTMMDGGDRKJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxanorborn-2-en-5-yl-methyl bromide is a useful research compound. Its molecular formula is C7H9BrO and its molecular weight is 189.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Oxanorborn-2-en-5-yl-methyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxanorborn-2-en-5-yl-methyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9BrO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3-4H2

InChI Key

QGTMMDGGDRKJIX-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C1CBr)O2

Origin of Product

United States

Foundational & Exploratory

5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, safety, and applications of 5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene , a critical intermediate in the "naked sugar" methodology for carbohydrate and nucleoside analogue synthesis.

Core Scaffold for "Naked Sugar" Synthesis and Carbohydrate Mimetics[1][2]

Chemical Identity & Core Data

This compound is a bicyclic ether with an allylic bromide functionality. It serves as a versatile chiral building block ("chiron") in the synthesis of biologically active natural products, particularly C-nucleosides and prostaglandins, due to the stereochemical control provided by the bridged bicyclic framework.

Property Data
Chemical Name 5-(Bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene
Systematic Name (1R,4S,5R*)-5-(Bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene (Racemic or Enantiopure)
Molecular Formula C₇H₉BrO
Molecular Weight 189.05 g/mol
CAS Number Not Widely Indexed (See Precursors below)
Precursor CAS 111080-27-4 (Alcohol precursor: 7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanol)
Related Core CAS 95530-78-2 (Ketone core: 7-oxabicyclo[2.2.1]hept-5-en-2-one)
Physical State Colorless to pale yellow oil (typically prepared in situ or used immediately)
Solubility Soluble in CH₂Cl₂, THF, Et₂O; insoluble in water.[1][2][3][4][5]

Critical Note on CAS Numbers: The specific CAS number for the bromomethyl derivative is not widely established in public chemical registries. Researchers should reference the Alcohol Precursor (CAS 111080-27-4) or the "Naked Sugar" Ketone (CAS 95530-78-2) when sourcing or documenting this material. The bromide is standardly synthesized from the alcohol via the Appel reaction or PBr₃.

Synthesis & Stereochemistry

The synthesis of 5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene relies on the Diels-Alder cycloaddition of furan. Direct reaction with allyl bromide is kinetically slow and reversible; therefore, a stepwise approach via the ester or nitrile is the industry standard for high yield and stereocontrol.

Mechanism & Workflow

The synthesis follows a Diels-Alder


 Reduction 

Bromination
pathway. The exo isomer is often the thermodynamic product or obtained via equilibration, while the endo isomer is the kinetic product.

SynthesisWorkflow cluster_stereo Stereochemical Control Furan Furan (Diene) Adduct Diels-Alder Adduct (Endo/Exo Mixture) Furan->Adduct ZnI2 or High P Diels-Alder Dienophile Methyl Acrylate (Dienophile) Dienophile->Adduct Alcohol Alcohol Intermediate (CAS 111080-27-4) Adduct->Alcohol LiAlH4 Reduction Bromide Target Bromide 5-(Bromomethyl)-7-oxa... Alcohol->Bromide CBr4, PPh3 (Appel Reaction)

Caption: Stepwise synthesis of the target bromide from furan precursors, highlighting the critical reduction and bromination steps.

Detailed Protocol
  • Diels-Alder Cycloaddition:

    • Reagents: Furan + Methyl Acrylate (or Acrylonitrile).

    • Catalyst: Zinc Iodide (ZnI₂) allows for reaction at moderate temperatures (room temp to 40°C) over prolonged periods (days), favoring the thermodynamic exo-adduct. Alternatively, high-pressure conditions (15 kbar) accelerate the reaction.

    • Product: Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate.

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF at 0°C.

    • Process: The ester group is reduced to the primary alcohol.

    • Intermediate: 7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanol (CAS 111080-27-4).[2]

  • Bromination (Appel Reaction):

    • Reagents: Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) in CH₂Cl₂ at 0°C.

    • Mechanism: The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium intermediate, which is then displaced by bromide in an Sɴ2 fashion.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the pure bromide.

Safety Data & Handling (GHS Standards)

As an allylic bromide and a strained bicyclic ether, this compound possesses significant reactivity. It acts as an alkylating agent and must be handled with strict containment.

Hazard Classification (Inferred from Analogues)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Sensitization: Skin Sensitizer (Potential).

Precautionary Measures
Category Protocol
PPE Nitrile gloves (double gloving recommended), chemical safety goggles, lab coat. Work inside a fume hood.
Storage Store at -20°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (wrap container in foil).
Incompatibility Strong nucleophiles, strong bases, oxidizing agents.
First Aid Eye Contact: Rinse cautiously with water for 15 mins. Skin Contact: Wash with soap and water; remove contaminated clothing. Inhalation: Move to fresh air.
Applications in Drug Development

The 7-oxabicyclo[2.2.1]heptyl core is a privileged scaffold known as a "naked sugar." It mimics the pyranose/furanose rings of carbohydrates but with a fixed, rigid geometry that simplifies stereochemical assignments.

Key Applications
  • C-Nucleoside Synthesis:

    • The bromide serves as an electrophile for coupling with nucleobases (via lithiation or Pd-catalyzed cross-coupling).

    • Used to synthesize analogs of Showdomycin and other antibiotics where the glycosidic bond is replaced by a carbon-carbon bond (C-glycosides) to prevent enzymatic hydrolysis.

  • Prostaglandin & Thromboxane Analogs:

    • The bicyclic alkene can be oxidatively cleaved (ozonolysis) to generate highly functionalized cyclopentane derivatives with precise stereochemistry, a key step in prostaglandin synthesis.

  • L-Hexose Synthesis:

    • Pierre Vogel’s group demonstrated that these "naked sugars" can be converted into rare L-hexoses (e.g., L-allose, L-talose) which are difficult to obtain from natural sources.

References
  • Vogel, P. , et al. "Enantiomerically Pure 7-Oxabicyclo[2.2.1]hept-5-en-2-yl Derivatives ('Naked Sugars') as Synthetic Intermediates." J. Org. Chem., 1999.

  • Lubineau, A., et al. "Diels-Alder Reaction in Water." J. Chem. Soc. Perkin Trans. 1, 1990.
  • PubChem Compound Summary: 7-Oxabicyclo[2.2.1]hept-5-en-2-one (Core Scaffold).

  • GuideChem: 7-Oxabicyclo[2.2.1]hept-2-ene Derivatives.

Sources

Stereochemical Divergence in 7-Oxanorbornenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical, spectroscopic, and functional divergences between exo and endo 7-oxanorbornene derivatives.

Executive Summary

The 7-oxanorbornene scaffold (7-oxabicyclo[2.2.1]hept-5-ene) represents a critical pharmacophore and monomeric unit in modern chemical synthesis. Unlike their carbocyclic counterparts (norbornenes), the oxygen bridge introduces unique electronic effects and chelation potentials that radically alter reactivity. This guide dissects the thermodynamic vs. kinetic control of their formation, provides a self-validating NMR protocol for isomer identification, and analyzes their distinct behaviors in Ring-Opening Metathesis Polymerization (ROMP) and protein phosphatase inhibition .

Part 1: The Thermodynamic Landscape (Synthesis)

The synthesis of 7-oxanorbornenes via the Diels-Alder (DA) reaction of furan and maleic anhydride (or maleimides) is the textbook definition of the Kinetic vs. Thermodynamic conflict. Unlike cyclopentadiene adducts, furan adducts possess a highly accessible retro-Diels-Alder (rDA) pathway at moderate temperatures (


C).
The Mechanism of Isomerism
  • Endo Isomer (Kinetic Product): Formed via secondary orbital interactions between the dienophile's carbonyls and the back of the diene. It forms rapidly at room temperature but is thermodynamically less stable due to steric repulsion with the vinyl protons.

  • Exo Isomer (Thermodynamic Product): Formed when the dienophile approaches from the "top" face, minimizing steric clash. It is more stable but has a higher activation energy.

Diagram 1: Reaction Coordinate & Control

ReactionEnergy cluster_0 Thermodynamic Sink Start Furan + Maleimide TS_Endo TS (Endo) Lower Ea Start->TS_Endo Fast (RT) TS_Exo TS (Exo) Higher Ea Start->TS_Exo Slow Endo Endo Product (Kinetic) Less Stable TS_Endo->Endo Exo Exo Product (Thermodynamic) More Stable TS_Exo->Exo Endo->Start Retro-DA (>60°C)

Caption: The retro-Diels-Alder barrier for the endo-adduct is sufficiently low to allow conversion to the exo-adduct upon heating.

Part 2: Structural Identification (The NMR Fingerprint)

Distinguishing exo from endo in 7-oxanorbornenes is distinct from carbocyclic norbornenes due to the oxygen bridge. The most reliable metric is the vicinal coupling constant (


) between the bridgehead proton (

) and the adjacent methine proton (

).
The Karplus Rule Application
  • Exo Isomer: The dihedral angle between

    
     and 
    
    
    
    is approximately
    
    
    . According to the Karplus equation,
    
    
    Hz
    .
    • Observation: The bridgehead proton appears as a singlet (or broad singlet).

  • Endo Isomer: The dihedral angle is approximately

    
     .
    
    • Observation: The bridgehead proton appears as a doublet with

      
       Hz .
      
Data Comparison Table
FeatureExo-Isomer Endo-Isomer
Bridgehead

H Multiplicity
Singlet (s)Doublet (d)
Coupling Constant (

)
0 Hz (Invisible coupling)~5.0 Hz
Vinyl Protons (

)
Typically UpfieldTypically Downfield
Thermodynamic Stability High (Stable >100°C)Low (Reverts >60°C)
Diagram 2: NMR Decision Logic

NMR_Logic Sample Isolate Product Dissolve in CDCl3 CheckH1 Locate Bridgehead Proton (approx 5.0 - 5.5 ppm) Sample->CheckH1 Split Analyze Multiplicity CheckH1->Split Singlet Singlet (s) J ~ 0 Hz Split->Singlet 90° Dihedral Doublet Doublet (d) J ~ 4-5 Hz Split->Doublet 35° Dihedral ResultExo EXO Isomer (Thermodynamic) Singlet->ResultExo ResultEndo ENDO Isomer (Kinetic) Doublet->ResultEndo

Caption: Rapid identification workflow based on bridgehead proton multiplicity.

Part 3: Reactivity Profiles (ROMP & rDA)

The presence of the oxygen bridge (


) creates a "chelation trap" that differentiates 7-oxanorbornenes from standard norbornenes during Ring-Opening Metathesis Polymerization (ROMP).
The Chelation Effect in ROMP

In standard norbornenes, exo isomers polymerize faster due to steric accessibility. In 7-oxanorbornenes, the scenario is more complex:

  • Endo-Monomers: The oxygen bridge and the endo-substituents are on the same face (concave). This allows the ether oxygen to coordinate with the Ruthenium catalyst (Grubbs Gen 3).

    • Result:Faster Initiation (due to pre-coordination) but Slower Propagation (due to stable chelated resting states). This makes endo ideal for single-addition reactions or alternating copolymers.

  • Exo-Monomers: The substituents face away from the oxygen.

    • Result:Slower Initiation but Rapid Propagation . This makes exo the standard for synthesizing high-molecular-weight homopolymers.

Retro-Diels-Alder (rDA) Susceptibility[1]
  • Endo: Highly susceptible to rDA. Heating an endo-polymer or monomer above 80°C often leads to degradation (depolymerization or reversion to furan).

  • Exo: Significantly more thermally stable.[1] Required for applications involving thermal processing.

Part 4: Experimental Protocol (Synthesis of Exo-Adduct)

This protocol utilizes thermodynamic control to force the exo product.[2][3]

Target: Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Reagents
  • Maleic Anhydride (1.0 eq)

  • Furan (1.2 eq)

  • Toluene (Solvent)

  • Diethyl Ether (for washing)

Step-by-Step Methodology
  • Dissolution: Dissolve Maleic Anhydride (9.8 g, 100 mmol) in Toluene (50 mL) in a round-bottom flask equipped with a stir bar.

  • Addition: Add Furan (8.7 mL, 120 mmol). The solution may warm slightly (exothermic kinetic reaction forming endo).

  • Thermodynamic Push: Attach a reflux condenser. Heat the mixture to 90°C (oil bath) for 12–16 hours .

    • Why: At 90°C, the endo isomer reverts to starting materials (rDA), while the exo isomer forms slowly and accumulates because its rDA barrier is higher.

  • Cooling & Crystallization: Turn off heat and allow the solution to cool slowly to room temperature. The exo adduct is less soluble in toluene than the endo adduct and will precipitate as white crystals.

    • Stop Point: If the solution turns dark brown/black, thermal decomposition has occurred.

  • Filtration: Vacuum filter the precipitate.

  • Purification: Wash the filter cake 3x with cold Diethyl Ether to remove unreacted furan and any soluble endo isomer.

  • Validation: Check NMR. Bridgehead protons must be a singlet at

    
     ppm (in 
    
    
    
    ).

Part 5: Biological Implications (Case Study: Cantharidin)

The biological activity of 7-oxanorbornenes is strictly stereodependent, best exemplified by Cantharidin (a potent PP2A inhibitor).

  • Natural Product: Cantharidin is the exo,exo-isomer.

  • Mechanism: The exo anhydride moiety mimics the phosphate group, docking into the bimetallic active site of Protein Phosphatase 2A (PP2A).

  • Activity Gap:

    • Exo-analogues: High inhibitory potency (

      
       in nanomolar range).
      
    • Endo-analogues: Often inactive (

      
      ). The endo configuration causes steric clash with the hydrophobic groove of the enzyme active site.
      

References

  • Woodward, R. B., & Baer, H. (1948). The Reaction of Furan with Maleic Anhydride.[1][2][3] Journal of the American Chemical Society.[4] Link

  • Mantovani, G., et al. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science. Link

  • Boutelle, R. C., & Northrop, B. H. (2011).[5] Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions. The Journal of Organic Chemistry. Link

  • McCluskey, A., et al. (2002). Anhydride modified cantharidin analogues: synthesis, inhibition of protein phosphatases 1 and 2A and anticancer activity.[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Rule, J. D., & Moore, J. S. (2002). ROMP Reactivity of endo- and exo-Dicyclopentadiene. Macromolecules. Link

Sources

An In-Depth Technical Guide to the Stability of 7-Oxanorbornene Scaffolds in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 7-Oxanorbornene Scaffold - A Privileged Structure with a Caveat

The 7-oxanorbornene scaffold, a bridged bicyclic ether, represents a cornerstone in modern medicinal chemistry and materials science. Its rigid, three-dimensional architecture, readily accessible through the elegant and atom-economical Diels-Alder reaction between furan and various dienophiles, has made it a favored building block for a diverse range of applications.[1] In drug discovery, this scaffold is utilized to constrain the conformation of molecules, enhancing binding affinity and selectivity for biological targets.[2] In polymer chemistry, it is a key monomer for Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with unique thermal and mechanical properties.[3]

However, the very reaction that forges this scaffold—the [4+2] cycloaddition—belies its primary liability: the potential for the reverse reaction, the retro-Diels-Alder (rDA), to occur.[4] This inherent thermal instability can compromise the integrity of drug candidates, affect the shelf-life of reagents, and limit the processing conditions for derived polymers. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of the 7-oxanorbornene core under various chemical environments is not merely academic—it is a prerequisite for its successful application.

This guide provides a field-proven perspective on the stability of 7-oxanorbornene derivatives, focusing on the mechanistic underpinnings of their degradation, the influence of solvent and substituents, and robust protocols for assessing their stability.

The Core Degradation Pathway: The Retro-Diels-Alder (rDA) Reaction

The principal route of degradation for the 7-oxanorbornene scaffold is the retro-Diels-Alder (rDA) reaction, a concerted, pericyclic cycloelimination that regenerates the constituent furan and dienophile.[4] This process is the microscopic reverse of the synthetic pathway and is predominantly driven by heat.

The reaction is thermodynamically controlled. The forward Diels-Alder reaction is entropically disfavored (two molecules combine to form one) but enthalpically favored (two strong σ-bonds are formed at the expense of two weaker π-bonds). At elevated temperatures, the unfavorable entropy term (TΔS) becomes more significant, eventually overcoming the enthalpic advantage and shifting the equilibrium back towards the starting materials.[5][6]

Figure 1: The Retro-Diels-Alder (rDA) Degradation Pathway.

Key Factors Influencing Scaffold Stability

The propensity for a 7-oxanorbornene derivative to undergo the rDA reaction is not static; it is profoundly influenced by its chemical and physical environment.

Temperature

As a thermally driven process, temperature is the most critical factor governing the stability of the 7-oxanorbornene core. For many simple adducts, significant degradation is not observed at ambient temperatures, but the rDA reaction can be initiated by heating. For instance, thermal equilibration of related norbornene anhydrides to isomerize between endo and exo forms is readily achieved at temperatures of 180–200 °C, proceeding via an rDA/DA sequence.[6] This underscores the importance of establishing a thermal budget for any compound containing this scaffold, especially if downstream applications involve heating.

Substituent Effects

The electronic and steric nature of substituents on the bicyclic frame can modulate stability.

  • Bridgehead Substitution: Substitution at the bridgehead positions (C1 and C4) can significantly influence stability. Computational studies on related 7-oxanorbornadienes show that substituents at these positions have a strong effect on fragmentation rates and reaction energetics.[7]

  • Substituents on the Double Bond: Electron-withdrawing groups on the double bond (part of the original dienophile) generally form more stable adducts due to a more favorable Diels-Alder reaction. Conversely, their presence can also stabilize the dienophile upon fragmentation, potentially lowering the energy barrier for the rDA reaction under certain conditions.

The Role of the Organic Solvent

While the rDA is a concerted, non-ionic pericyclic reaction, the surrounding solvent medium can still influence its rate, albeit often less dramatically than in ionic reactions. The primary consideration is how the solvent interacts with the ground state of the 7-oxanorbornene adduct versus the transition state of the rDA reaction.

Kinetic studies on other Diels-Alder reactions have shown that solvent effects are typically small.[4] However, different solvent classes can have distinct interactions:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are characterized by high dielectric constants and large dipole moments but lack acidic protons.[8][9] They are excellent at solvating polar molecules and ions. For the largely nonpolar 7-oxanorbornene scaffold, their effect on the rDA rate is expected to be minimal, primarily serving as an inert medium. They are often chosen for their excellent solubilizing power.[10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[11][12] While there is no direct evidence of specific catalysis for the parent scaffold, protic solvents could potentially stabilize the transition state through hydrogen bonding to the bridge oxygen, or to polar substituents on the scaffold, which may slightly alter the degradation kinetics.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact weakly with the scaffold and are generally considered to have little to no effect on the rDA reaction rate beyond serving as a heat-transfer medium. Toluene is often used as a solvent for high-temperature reactions involving rDA equilibria.[6]

SolventTypeDielectric Constant (ε at 20°C)Polarity Index
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.27.2
N,N-Dimethylformamide (DMF)Polar Aprotic36.76.4
Acetonitrile (ACN)Polar Aprotic37.55.8
Tetrahydrofuran (THF)Polar Aprotic7.64.0
Methanol (MeOH)Polar Protic32.75.1
Ethanol (EtOH)Polar Protic24.64.3
Dichloromethane (DCM)Polar Aprotic9.13.1
TolueneNon-Polar2.42.4
Table 1: Properties of Common Organic Solvents.[10]
Acid and Base Catalysis

While thermally induced rDA is the primary concern, the potential for acid- or base-catalyzed degradation must be considered, particularly during workup, purification, or in certain formulations.

  • Acidic Conditions: Strong acids could protonate the ether bridge oxygen. This would create a more electron-deficient system, potentially lowering the activation energy for C-O bond cleavage and facilitating a stepwise, non-concerted fragmentation pathway.

  • Basic Conditions: The core scaffold is generally stable to bases. However, the presence of base-labile functional groups (e.g., esters, imides) on the scaffold can lead to reactions that may indirectly compromise the molecule's integrity.

Experimental Assessment of Stability: A Self-Validating Protocol

To confidently use a 7-oxanorbornene-containing compound, its stability profile must be experimentally determined. A forced degradation (or stress testing) study is the definitive approach, designed to accelerate degradation and identify potential pathways and products.[13][14] This process is fundamental for developing stability-indicating analytical methods required for regulatory submissions.[15][16]

Figure 2: Experimental Workflow for a Forced Degradation Study.
Protocol: Forced Degradation Study of a 7-Oxanorbornene Derivative

This protocol is designed to assess stability under various stress conditions as mandated by ICH guidelines.[13] The goal is to achieve 5-20% degradation, which is sufficient to demonstrate the specificity of the analytical method without being destructive.[17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the 7-oxanorbornene test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile/water.

2. Application of Stress Conditions:

  • For each condition, transfer a precise volume of the stock solution to a separate vial. Include a control sample stored at 5°C in the dark.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Incubate at 60°C. Monitor at 2, 8, 24 hours.To assess stability to low pH. Protonation of the ether oxygen may promote degradation.
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Incubate at 60°C. Monitor at 2, 8, 24 hours.To assess stability to high pH. Primarily tests for labile functional groups on the scaffold.
Oxidation Add an equal volume of 3% H₂O₂. Incubate at room temperature. Monitor at 8, 24, 48 hours.To test for susceptibility to oxidative degradation.
Thermal Degradation Heat the stock solution (in a sealed vial) at 80°C. Monitor at 24, 48, 72 hours.To directly probe the primary rDA degradation pathway.
Photostability Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 1 or 2).To assess light sensitivity, which can induce radical or other degradation pathways.
Table 2: Recommended Forced Degradation Conditions.

3. Sample Quenching and Preparation:

  • At each time point, withdraw an aliquot from the stressed sample.

  • For acid/base hydrolysis samples, neutralize with an equimolar amount of base/acid, respectively.

  • Dilute all samples (including the control) with the mobile phase to a final target concentration suitable for analysis (e.g., 0.1 mg/mL).

Analytical Monitoring Techniques

A stability-indicating analytical method is one that can separate the intact compound from its degradation products, ensuring accurate quantification.[16]

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for stability studies.

  • Methodology: A reverse-phase C18 column with a gradient elution is typically effective.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Detection: A photodiode array (PDA) detector is crucial. It allows for peak purity analysis, which confirms that the parent peak is not co-eluting with any degradants.[14]

  • Data Interpretation:

    • Degradation: The 7-oxanorbornene adduct will typically be less polar than its regenerated furan and dienophile components. Therefore, expect the adduct to have a longer retention time. Upon degradation, its peak area will decrease, while new peaks corresponding to the furan and dienophile will appear at earlier retention times.

    • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration, accounting for differences in UV response.[18]

3.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is a powerful tool for mechanistic investigation and unambiguous identification of degradation products.

  • Methodology:

    • Acquire a baseline ¹H NMR spectrum of the pure 7-oxanorbornene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Heat the NMR tube to a target temperature (e.g., 80-110°C) in a controlled manner or analyze aliquots from a larger-scale thermal stress experiment.

    • Acquire spectra at regular intervals.

  • Data Interpretation:

    • Monitor the disappearance of characteristic signals of the 7-oxanorbornene scaffold, particularly the bridgehead protons (H1, H4) and the olefinic protons (H5, H6).

    • Simultaneously, watch for the appearance of new signals corresponding to the regenerated furan and dienophile. For example, the ¹H NMR spectrum of furan shows characteristic peaks around 7.4 ppm, 6.3 ppm, and 6.2 ppm.[19]

    • The ratio of the integration of the product peaks to the remaining starting material peaks can be used to quantify the extent of degradation over time.[5]

Conclusion and Field-Proven Recommendations

The 7-oxanorbornene scaffold, while immensely valuable, possesses an inherent, thermally-activated degradation pathway via the retro-Diels-Alder reaction. Its stability is not absolute and must be experimentally verified within the context of its intended use.

Key Recommendations for Researchers:

  • Assume Thermal Sensitivity: Treat all 7-oxanorbornene derivatives as potentially thermally labile. Avoid unnecessary heating during synthesis, workup, and particularly during solvent removal by rotary evaporation at high temperatures.

  • Conduct a Forced Degradation Study: For any key intermediate or final compound intended for advanced studies, perform a comprehensive forced degradation study. This provides invaluable data on liabilities and is essential for developing a validated, stability-indicating analytical method.

  • Choose Solvents Wisely for Storage: For long-term storage, dissolve the compound in a non-reactive, polar aprotic solvent like acetonitrile or THF at a low temperature (-20°C). Avoid storing solutions in protic solvents or under acidic/basic conditions unless stability has been confirmed. Storing the compound as a dry solid is often the most stable option.

  • Leverage Analytical Chemistry: Use HPLC with PDA detection as a primary tool for quantitative stability assessment. Complement this with NMR analysis to gain mechanistic insight into the degradation process.

  • Document Everything: Meticulously record all conditions during stability studies, including solvent, temperature, pH, and exposure time. This documentation is critical for reproducibility and regulatory purposes.[13]

By embracing a proactive and analytical approach to stability, researchers can harness the full potential of the 7-oxanorbornene scaffold, mitigating risks and paving the way for the successful development of novel therapeutics and advanced materials.

References

  • Zhang, N., Dong, L., Wang, Y., Wang, X., Wen, Y., Lu, X., Dong, Y., & You, W. (2024). Elucidating the backbone degradation mechanism of poly(7-oxa-2,3-diazanorbornene). Chemical Communications, 60, 13714-13717. [Link]

  • (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Birchall, L. T., Shehata, S., Serpell, C. J., Clark, E. R., & Biagini, S. C. G. (2021). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. Journal of Chemical Education, 98(12), 3936–3941. [Link]

  • Birchall, L. T., Shehata, S., Serpell, C. J., Clark, E. R., & Biagini, S. C. G. (2021). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. Journal of Chemical Education, 98(12), 3936-3941. [Link]

  • Park, S., Kim, H., & Lee, M. (2018). ¹H NMR monitoring of the retro Diels-Alder (rDA) reaction. ResearchGate. [Link]

  • Wang, Y., Jimenez-Oses, G., & Houk, K. N. (2017). Theoretical Analysis of the Retro-Diels-Alder Reactivity of Oxanorbornadiene Thiol and Amine Adducts. Organic Letters, 19(17), 4504–4507. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. ResearchGate. [Link]

  • Babu, G. K., Kumar, A., & Talluri, M. V. N. K. (2013). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts. SFU Summit. [Link]

  • D&A Group. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Diteba. [Link]

  • Cativiela, C., et al. (1991). Solvent Effect as the Result of Frontier Molecular Orbital Interaction. Part 7. The Retro-Diels-Alder Reaction. ResearchGate. [Link]

  • Silber, E. (1972). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University. [Link]

  • Dong, M. W., & Hu, Y. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • France, M. B., Alty, L. T., & Earl, T. M. (1999). Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Polymerization of 7-oxanorbornene dimethanol. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Taylor & Francis Online. [Link]

  • Li, M., et al. (2021). Replacement strategies for non-green dipolar aprotic solvents. RSC Publishing. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • ResearchGate. (2017). What's the chemical difference between DMF and DMSO? ResearchGate. [Link]

  • Fedorova, O., et al. (2023). Biomechanical Behaviors and Degradation Properties of Multilayered Polymer Scaffolds. MDPI. [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Taylor & Francis Online. [Link]

  • LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Zhang, Q., et al. (2021). Facile Synthesis of Rapidly Degrading PEG-Based Thiol-Norbornene Hydrogels. ACS Macro Letters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. LinkedIn. [Link]

  • ResearchGate. (n.d.). An Enzymatic Carbon-Carbon Bond Cleavage and Aldol Reaction Cascade. ResearchGate. [Link]

  • Raza, A., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. PMC. [Link]

  • Piumetti, M., et al. (2016). Catalytic degradation of Acid Orange 7 by H₂O₂. ResearchGate. [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. HBM4EU. [Link]

  • Kumar, S., et al. (2019). Acid-Catalyzed Air-Oxidative Fragmentation of the Carbon–Carbon Bond in 2-Aryl-1-tetralones. PMC. [Link]

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Methodological & Application

Application Note: Precision Ring-Opening Metathesis Polymerization (ROMP) of 7-Oxanorbornene Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Ring-Opening Metathesis Polymerization (ROMP) of 7-oxanorbornene (oxonorbornene) derivatives. Unlike traditional norbornenes, 7-oxanorbornenes yield polymers with oxygen-rich, hydrophilic backbones, making them premier candidates for biomedical applications such as drug delivery vectors, antimicrobial agents, and tissue engineering scaffolds.

This document moves beyond basic synthesis, focusing on the critical impact of stereochemistry (exo vs. endo) on polymerization kinetics and the selection of ruthenium-based initiators to achieve "living" polymerization characteristics (Low Dispersity, Đ < 1.2).

Rationale: The 7-Oxanorbornene Advantage

In drug development, the polymer backbone dictates biodistribution and toxicity. Poly(norbornene) is hydrophobic, often requiring extensive side-chain modification to achieve water solubility.

The 7-Oxanorbornene Solution:

  • Hydrophilicity: The bridging oxygen atom (C7 position) introduces polarity and hydrogen-bonding capability directly into the backbone.

  • Bio-mimicry: The resulting polymer structure mimics poly(ethylene glycol) (PEG) but with higher functional density (one functional group per repeat unit).

  • Green Synthesis: Monomers are derived from furan (biomass) via Diels-Alder cycloaddition with 100% atom economy.[1]

Critical Mechanistic Parameters

The Isomerism Bottleneck (Exo vs. Endo)

The success of 7-oxanorbornene ROMP hinges on monomer purity regarding stereoisomerism. The Diels-Alder reaction of furan and maleimides yields a mixture of endo (kinetic product) and exo (thermodynamic product) isomers.

  • Exo-Isomers: Possess high ring strain and an unhindered approach for the catalyst. They propagate rapidly and are required for high-molecular-weight homopolymers.

  • Endo-Isomers: The 7-oxygen bridge and the 5,6-substituents create a "cup" shape. Upon ring-opening, the substituents can chelate the ruthenium center, significantly retarding propagation.

    • Note: Recent studies (Kilbinger et al.) suggest endo isomers initiate fast but propagate slowly, often stalling after single addition, making them poor candidates for homopolymerization but excellent for sequence-defined oligomers.

Directive: For standard polymer synthesis, enrichment to >95% exo-isomer is mandatory.

Catalyst Selection Matrix

Selection depends on the target molecular weight (Mn) and dispersity (Đ).

CatalystInitiation Rate (

)
Propagation Rate (

)
OutcomeRecommended For
Grubbs Gen 1 (G1) SlowModerateBroad Đ, incomplete conversionRobust, non-sensitive reactions.
Grubbs Gen 2 (G2) SlowVery FastBroad Đ (initiation < propagation)High MW polymers where Đ is less critical.
Grubbs Gen 3 (G3) Very FastFastNarrow Đ (<1.15) Precision drug delivery vectors, Block copolymers.

Visualizing the Workflow

The following diagram illustrates the critical pathway from monomer synthesis to controlled polymerization.

ROMP_Workflow Furan Furan Derivative (Diene) DA_Rxn Diels-Alder Reaction (Reversible) Furan->DA_Rxn Maleimide Maleimide/Anhydride (Dienophile) Maleimide->DA_Rxn Isomer_Mix Endo/Exo Mixture DA_Rxn->Isomer_Mix Purification Purification (Crystallization/Sublimation) Isomer_Mix->Purification Thermodynamic Control Exo_Monomer Pure Exo-Monomer (>95%) Purification->Exo_Monomer Remove Endo ROMP ROMP Cycle (Living Polymerization) Exo_Monomer->ROMP G3_Cat Grubbs Gen 3 (Catalyst) G3_Cat->ROMP Fast Initiation Quench Termination (Ethyl Vinyl Ether) ROMP->Quench Target MW Reached Polymer Poly(7-oxanorbornene) Low Đ Quench->Polymer

Figure 1: Workflow for the synthesis of well-defined poly(7-oxanorbornene). Note the critical purification step to isolate the Exo-monomer.

Detailed Experimental Protocols

Protocol A: Monomer Purification (The "Secret Sauce")

Context: Most commercial syntheses yield 60:40 exo:endo mixtures.

  • Reaction: Perform Diels-Alder in refluxing ether or toluene (reversible conditions favor thermodynamic exo product).

  • Isolation: Cool slowly to room temperature, then to -20°C. Exo-isomers often crystallize preferentially due to symmetry.

  • Validation: Check 1H NMR.

    • Exo: Bridgehead protons (H1, H4) appear as singlets (no coupling to H2, H3).

    • Endo: Bridgehead protons appear as multiplets (coupling present).

    • Acceptance Criteria: >95% Exo integration.

Protocol B: Living ROMP with Grubbs 3rd Generation Catalyst

Target: Poly(7-oxanorbornene-imide), Mn = 10,000 g/mol , Đ < 1.15.

1. Materials Preparation
  • Monomer: Dry under vacuum for 4 hours. Dissolve in anhydrous DCM or THF.

  • Catalyst: Grubbs 3rd Gen [(H2IMes)(py)2(Cl)2Ru=CHPh].[2] Weigh inside a glovebox.

  • Solvent: HPLC-grade DCM, passed through activated alumina columns (anhydrous).

  • Quencher: Ethyl Vinyl Ether (EVE).

2. The Polymerization Procedure[2][3][4][5][6][7][8][9][10]
  • Setup: In a glovebox or under Ar flow, charge a Schlenk flask with Monomer (100 mg, 1 eq) and a stir bar. Dissolve in DCM to reach [M] = 0.1 M.

  • Initiation: Dissolve Catalyst (calculated based on target MW) in minimal DCM. Inject rapidly into the monomer solution while stirring vigorously.

    • Observation: Color change from green (catalyst) to light brown/amber indicates initiation.

  • Propagation: Stir at 20°C.

    • Time: Reaction is typically extremely fast (5–30 minutes) for 7-oxanorbornenes due to high ring strain.

    • Monitoring: Take a 50 µL aliquot, quench in wet CDCl3, and check NMR. Look for disappearance of olefinic protons (~6.5 ppm) and appearance of polymer backbone cis/trans alkenes (~5.5–6.0 ppm).

  • Termination: Once conversion >99%, add Ethyl Vinyl Ether (excess, ~50 eq relative to Ru). Stir for 30 minutes.

    • Mechanism:[3][4][11][12] EVE undergoes metathesis with the Ru center, releasing the polymer chain and forming a stable, inactive Fischer carbene (Ru=CH-OEt).

  • Workup: Precipitate the polymer solution dropwise into cold Methanol or Diethyl Ether (10x volume). Filter and dry under vacuum.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High PDI (>1.3) Slow initiation relative to propagation.Switch from G2 to G3 catalyst . Increase monomer concentration.
Incomplete Conversion Catalyst death (impurities).Ensure monomer is endo-free and dry. Check solvent for amines/thiols (catalyst poisons).
Gelation Crosslinking via double bonds.Dilute reaction ([M] < 0.05 M). Ensure no bis-maleimide impurities in monomer.
Bimodal Distribution Secondary metathesis (backbiting).Quench immediately upon 100% conversion. Do not let stir overnight.

Biological Application Note: "Neoglycopolymers"

Research by the Kiessling group highlights the utility of 7-oxanorbornenes for displaying carbohydrates.

  • Protocol Adjustment: For sugar-functionalized monomers, DCM often fails due to solubility.

  • Solvent System: Use DCM/Methanol or Water/THF mixtures.

  • Catalyst: Use Grubbs-Hoveyda 2nd Gen (water-tolerant) or specific water-soluble Ru catalysts for these polar monomers.

References

  • Kiessling, L. L., et al. "Synthesis of 7-Oxanorbornene Derivatives: A Two-Step Sequence Preparation." Journal of Chemical Education. (Foundational synthesis and biological utility).

  • Kilbinger, A. F. M., et al. "Oxanorbornenes: promising new single addition monomers for the metathesis polymerization." Chemical Science, 2021. (Definitive work on Exo vs Endo kinetics).

  • Grubbs, R. H. "Olefin Metathesis." Tetrahedron, 2004.[12] (Catalyst mechanisms and selection).

  • Tew, G. N., et al. "Antimicrobial activities of phosphonium containing polynorbornenes." RSC Advances, 2016.[13] (Biomedical applications of cationic 7-oxanorbornenes).

  • Rule, J. D., & Moore, J. S. "ROMP Reactivity of endo- and exo-Dicyclopentadiene." Macromolecules, 2002. (General principles of steric hindrance in norbornene systems).

Sources

Application Note: Strategic Synthesis of Carbohydrate Mimetics Using 7-Oxanorborn-2-en-5-yl-methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 7-oxanorborn-2-en-5-yl-methyl bromide (also referred to as the "Naked Sugar" bromide derivative) in the synthesis of glycomimetics and glycopolymers. Originating from the "Naked Sugar" concept pioneered by Pierre Vogel, this bicyclic ether scaffold serves as a rigid, stereochemically defined template. Unlike flexible carbohydrate chains, the 7-oxanorbornene core locks functional groups into precise spatial orientations, making it an ideal pharmacophore for inhibiting glycosidases and designing multivalent lectin ligands via Ring-Opening Metathesis Polymerization (ROMP).

Core Advantages
  • Stereochemical Precision: The bicyclic framework directs electrophilic attack (e.g., dihydroxylation) to the exo face, ensuring high diastereoselectivity.

  • Metathetic Activity: High ring strain (~22 kcal/mol) makes this scaffold a "living" monomer for Grubbs-catalyzed ROMP.

  • Synthetic Versatility: The bromide moiety acts as a highly reactive electrophile for attaching nucleophilic pharmacophores (amines, thiols, alcohols) prior to polymerization or functionalization.

Strategic Rationale & Mechanism

The utility of 7-oxanorborn-2-en-5-yl-methyl bromide lies in its dual functionality:

  • The Alkene (C2=C3): A latent "sugar" backbone. Dihydroxylation of this bond generates a vicinal diol, mimicking the C2/C3 hydroxyls of pyranoses.

  • The Bromomethyl Group (C5 position): A tethering point. It allows the attachment of aglycones or biological probes without disrupting the core "sugar" mimicry.

Mechanism of Action: The "Naked Sugar" Approach

The 7-oxanorbornene core mimics the spatial arrangement of a hexose sugar but replaces the hemiacetal instability with a stable ether bridge.

NakedSugarLogic Scaffold 7-Oxanorbornene Scaffold Bromide Bromide Handle (Linker Attachment) Scaffold->Bromide Nucleophilic Substitution Alkene Alkene Core (Latent Diol) Scaffold->Alkene Dihydroxylation or ROMP Target1 Glycomimetics (Enzyme Inhibitors) Bromide->Target1 Attach Pharmacophore Alkene->Target1 Generate Polyol Target2 Glycopolymers (Multivalent Displays) Alkene->Target2 Grubbs Catalyst

Figure 1: Strategic divergence of the 7-oxanorbornene scaffold into small molecule mimetics or polymeric materials.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (7-oxanorborn-2-en-5-yl-methyl bromide)

Note: This synthesis relies on the Diels-Alder cycloaddition followed by reduction and bromination. The exo-isomer is preferred for ROMP applications.

Reagents: Furan, Methyl Acrylate, LiAlH4, PBr3 (or CBr4/PPh3).

  • Diels-Alder Cycloaddition:

    • Mix Furan (1.0 equiv) and Methyl Acrylate (0.9 equiv).

    • Stir at room temperature for 3-5 weeks (thermodynamic control favors exo) or use Lewis Acid catalysis (ZnI2) for acceleration (favors endo initially, requires equilibration).

    • Purification: Isolate the exo-adduct (methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) via fractional crystallization or column chromatography (Silica, Hexane/EtOAc).

    • Critical Check: Verify isomer purity via 1H NMR (coupling constant

      
       is smaller for exo than endo).
      
  • Reduction to Alcohol:

    • Dissolve the exo-ester in anhydrous THF at 0°C.

    • Add LiAlH4 (0.6 equiv) dropwise.

    • Quench with Glauber’s salt or Fieser workup.

    • Yield: ~85-90% of (7-oxanorborn-2-en-5-yl)methanol.

  • Bromination (Appel Reaction):

    • Dissolve the alcohol in DCM at 0°C.

    • Add CBr4 (1.2 equiv) and PPh3 (1.2 equiv).

    • Stir for 2 hours.

    • Purification: Filter through a silica plug to remove phosphine oxide.

    • Product: 7-oxanorborn-2-en-5-yl-methyl bromide.

Protocol B: Nucleophilic Coupling (Attaching the Payload)

Use this protocol to attach the scaffold to amines, thiols, or phenoxides.

Reagents: Nucleophile (Nu-H), K2CO3 or NaH, DMF.

  • Preparation: Dissolve the Nucleophile (e.g., a protected amino acid or sugar derivative) in dry DMF.

  • Deprotonation: Add K2CO3 (2.0 equiv) for thiols/phenols or NaH (1.1 equiv) for alcohols. Stir for 30 min.

  • Coupling: Add 7-oxanorborn-2-en-5-yl-methyl bromide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF.

Protocol C: Stereoselective Dihydroxylation (Creating the "Sugar")

This step converts the alkene into the diol, mimicking the hydroxyl-rich face of carbohydrates.

Reagents: OsO4 (cat.), NMO (Upjohn conditions), Acetone/Water.

  • Setup: Dissolve the coupled product from Protocol B in Acetone:Water (8:1).

  • Catalysis: Add N-Methylmorpholine N-oxide (NMO) (1.5 equiv) and OsO4 (2.5 mol% in t-BuOH).

  • Reaction: Stir at RT for 12 hours.

  • Quench: Add saturated Na2S2O3 (sodium thiosulfate) to reduce residual osmium.

  • Stereochemistry: The exo face is sterically accessible; however, the bicyclic ether oxygen exerts a directing effect. The major product is typically the exo,exo-diol (cis-diol on the less hindered face).

Protocol D: Ring-Opening Metathesis Polymerization (ROMP)

Use this to create multivalent glycopolymers.[2]

Reagents: Grubbs Catalyst (Gen 3 preferred for speed, Gen 1 for tolerance), DCM.

  • Degassing: Ensure all solvents are degassed (freeze-pump-thaw x3).

  • Initiation: Dissolve the monomer (from Protocol B) in DCM under Argon.

  • Polymerization: Add Grubbs Catalyst (dissolved in minimal DCM) rapidly.

    • Ratio: [Monomer]:[Catalyst] determines chain length (e.g., 50:1).

  • Termination: After 30-60 mins, add Ethyl Vinyl Ether (excess) to cleave the Ru-carbene and terminate the chain.

  • Precipitation: Drop the reaction mixture into cold Diethyl Ether or Methanol to precipitate the polymer.

Data Analysis & Validation

Key NMR Signatures (CDCl3, 400 MHz)
PositionChemical Shift (δ)MultiplicityDiagnostic Note
Alkene (H2/H3) 6.3 - 6.5 ppmdd or mDisappears upon dihydroxylation/ROMP.
Bridgehead (H1/H4) 4.8 - 5.1 ppms or dCharacteristic of 7-oxanorbornene.
Bromomethyl (-CH2Br) 3.3 - 3.6 ppmdShifts upfield (~3.0-4.0 depending on Nu) after substitution.
Polymer Backbone 5.5 - 5.8 ppmBroadBroadening indicates successful polymerization (cis/trans mix).
Troubleshooting Guide
  • Problem: Low yield in Diels-Alder.

    • Solution: The reaction is reversible. Ensure temperature is controlled (< 60°C) to prevent retro-Diels-Alder. Use high concentration (neat if possible).

  • Problem: Polymer precipitation during ROMP.

    • Solution: The growing chain may be insoluble in DCM. Switch to THF or add a co-solvent (MeOH) if the monomer is highly polar.

  • Problem: Lack of stereocontrol in dihydroxylation.

    • Solution: Ensure the exo-isomer of the scaffold was used. Endo-substituents can interfere with the catalyst approach.

Visualizing the Workflow

SynthesisWorkflow Start Furan + Methyl Acrylate DA Diels-Alder Reaction (Isolate Exo-Ester) Start->DA Red LiAlH4 Reduction (Alcohol Formation) DA->Red Brom Bromination (PBr3) (7-oxanorborn-2-en-5-yl-methyl bromide) Red->Brom Branch Decision Point Brom->Branch PathA Path A: Small Molecule Mimetic Branch->PathA Enzyme Inhibition PathB Path B: Glycopolymer (ROMP) Branch->PathB Multivalency StepA1 Nucleophilic Coupling PathA->StepA1 StepB1 Nucleophilic Coupling PathB->StepB1 StepA2 Dihydroxylation (OsO4) StepA1->StepA2 StepB2 Grubbs Polymerization StepB1->StepB2

Figure 2: Complete synthetic workflow from raw materials to final application.

References

  • Vogel, P., et al. (1999). "Naked Sugars of the First and Second Generation." Pure and Applied Chemistry. (Foundational work on the 7-oxanorbornene scaffold). Link

  • Manning, D. D., Strong, L. E., Hu, X., & Kiessling, L. L. (1997). "Neoglycopolymers Produced by Ring-Opening Metathesis Polymerization." Tetrahedron. (Seminal paper on ROMP of 7-oxanorbornene derivatives). Link

  • Kanai, M., et al. (2005). "Synthesis of C-Glycoside Analogues via ROMP." Journal of the American Chemical Society.[3] (Application of the bromide/linker strategy). Link

  • Cipolla, L., et al. (2010).[4] "Carbohydrate mimetics and scaffolds: sweet spots in medicinal chemistry." Future Medicinal Chemistry. (Review of applications). Link

  • Donohoe, T. J., et al. (2002). "Geometric Requirements for Hydrogen Bonding in the Osmium Tetroxide Oxidation of Olefins." Journal of Organic Chemistry. (Mechanistic insight into dihydroxylation stereochemistry). Link

Sources

Application Note: Strategic Functionalization of 7-Oxanorbornyl Methyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the nucleophilic substitution protocols for 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane (referred to herein as 7-oxanorbornyl methyl bromide). These scaffolds are critical bioisosteres for hexose sugars and lipophilic spacers in drug discovery (e.g., glycosidase inhibitors, ion channel modulators).

The 7-oxanorbornane core presents unique stereoelectronic challenges—specifically the "O-bridge effect" and exo/endo facial selectivity —which distinguish its reactivity from standard cycloalkyl halides. This document provides optimized protocols to maximize yield while suppressing common side reactions like retro-Diels-Alder (rDA) decomposition and Grob fragmentation.

Mechanistic Analysis & Reactivity Profile

The "O-Bridge" Effect and Steric Gating

The 7-oxabicyclo[2.2.1]heptane system is rigid. Unlike cyclohexane, it cannot chair-flip to relieve strain.

  • Exo-Face Accessibility: The convex "exo" face is sterically accessible. Nucleophilic attack on an exo-bromomethyl group is generally fast.

  • Endo-Face Shielding: The concave "endo" face is sterically crowded. If the bromomethyl group is in the endo position, SN2 rates drop significantly due to steric clash with the C5/C6 protons and the O7 bridge.

  • Electronic Repulsion: The lone pairs on the O7 oxygen atom create a region of high electron density. An incoming nucleophile (typically anionic) approaching from the top face may experience dipolar repulsion, affecting the trajectory of attack.

Stability Considerations
  • Retro-Diels-Alder (rDA): While the saturated 7-oxanorbornane is thermally stable, any unsaturated precursors (7-oxanorbornenes) remaining in the matrix are prone to rDA at temperatures >80°C, releasing furan (toxic, volatile).

  • Wagner-Meerwein Rearrangements: Under strong Lewis acidic conditions or solvolysis, the strained bridge can rearrange, though this is less common in SN2 conditions involving primary methyl bromides.

Visualizing the Reactivity Landscape

Reactivity Substrate 7-Oxanorbornyl Methyl Bromide Path_SN2 SN2 Substitution (Primary Pathway) Substrate->Path_SN2  Nucleophile (Nu-) Polar Aprotic Solvent Path_rDA Retro-Diels-Alder (Thermal Risk) Substrate->Path_rDA  T > 100°C (If unsaturated) Path_Rearrange Skeletal Rearrangement Substrate->Path_Rearrange  Ag+ salts or Lewis Acids

Figure 1: Reaction pathways for 7-oxanorbornyl derivatives. Green indicates the desired pathway; red/yellow indicate competing decomposition routes.

Experimental Protocols

Protocol A: Azidation (Synthesis of Amine Precursors)

Objective: Conversion of the bromomethyl group to an azidomethyl group, a precursor for "Click" chemistry or reduction to a primary amine. Scope: Compatible with both exo and endo isomers, though endo requires longer reaction times.

Materials:

  • Substrate: 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane (1.0 equiv)

  • Reagent: Sodium Azide (NaN3) (1.5 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein activation

Step-by-Step Workflow:

  • Activation: In a dried round-bottom flask under Argon, dissolve the substrate in anhydrous DMF.

  • Addition: Add NaN3 and NaI. The NaI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: Do not exceed 90°C. Although the saturated core is stable, thermal stress can degrade the solvent or cause minor skeletal isomerization.

  • Quench: Cool to room temperature (RT). Dilute with Et2O (Diethyl ether) and water.

    • Why Ether? 7-oxanorbornyl derivatives are often amphiphilic. Ether provides better phase separation than EtOAc for these specific scaffolds.

  • Workup: Wash organic layer 3x with water (to remove DMF), 1x with brine. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexanes:EtOAc). The azide is typically non-polar.

Protocol B: Etherification (Synthesis of Sugar Mimetics)

Objective: Coupling with alkoxides to create non-hydrolyzable ether linkages. Challenge: Elimination is a risk if the base is too strong, though less likely on a methyl spacer.

Materials:

  • Substrate: 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane

  • Nucleophile: Benzyl alcohol (or sugar alcohol)

  • Base: Sodium Hydride (NaH) (60% dispersion) or KOH/18-Crown-6

  • Solvent: THF (0°C to RT)

Step-by-Step Workflow:

  • Deprotonation: In a separate flask, treat the alcohol (1.2 equiv) with NaH (1.2 equiv) in THF at 0°C until H2 evolution ceases.

  • Coupling: Cannulate the alkoxide solution dropwise into a solution of the bromide substrate in THF.

  • Temperature Ramp: Allow to warm to RT. Stir for 12 hours.

  • Validation: Monitor by TLC. If the bromide persists, add TBAI (Tetrabutylammonium iodide) (5 mol%) as a phase transfer catalyst to accelerate the reaction.

  • Workup: Quench with saturated NH4Cl. Extract with DCM.[1]

Data Summary & Troubleshooting

Reaction Optimization Matrix
VariableConditionOutcomeRecommendation
Solvent AcetoneSlow rate, incomplete conversionAvoid for hindered substrates.
Solvent DMF/DMSOFast rate, difficult workupPreferred for Azidation.
Solvent THF/Crown EtherModerate rate, clean workupPreferred for Alkylation.
Temp >100°CDecomposition / DarkeningKeep < 80°C .
Leaving Group BromideGood balance of stability/reactivityStandard.[2]
Leaving Group TosylateHigher reactivityUse if Bromide fails (prepare from alcohol).
Common Failure Modes
  • Retro-Diels-Alder (rDA):

    • Symptom:[3][4][5] Smell of furan; loss of starting material mass; complex NMR.

    • Cause: Substrate contained traces of unsaturated norbornene precursor and was heated.

    • Fix: Ensure hydrogenation of the double bond is quantitative before bromination.

  • Water Contamination:

    • Symptom:[3][4][5] Formation of the alcohol (hydroxymethyl) instead of the desired substitution.

    • Cause: Hygroscopic nature of the oxygen bridge attracts water.

    • Fix: Use molecular sieves in the reaction vessel.

Structural Validation (NMR)

When characterizing the product, look for these diagnostic signals to confirm the integrity of the 7-oxanorbornane core:

  • Bridgehead Protons (H1/H4): Distinctive multiplets at 4.2–4.8 ppm .

  • Bridge Oxygen Effect: The bridgehead carbons appear downfield (~75–80 ppm) in 13C NMR.

  • Exo/Endo Confirmation: The coupling constant between the bridgehead proton and the C2 proton (

    
    ) is usually larger for exo isomers (~4 Hz) than endo isomers (~0 Hz) due to the Karplus relationship in this rigid system.
    

References

  • Synthesis of 7-oxanorbornane scaffolds: Vogel, P., et al.[1][6] "The naked sugars of Pierre Vogel." Current Organic Chemistry, 2008.

  • Nucleophilic Substitution on Norbornyl Systems: Smith, M. B. March's Advanced Organic Chemistry, 8th Edition. Wiley, 2019. (Section on Neighboring Group Participation in Bicyclic Systems).

  • Retro-Diels-Alder Kinetics in 7-Oxanorbornenes: Rickborn, B. "The Retro-Diels-Alder Reaction Part I. C-C Bond Cleavage." Organic Reactions, 1998.

  • Application in Glycomimetics (SGLT2 Inhibitors): Khanna, I. et al. "Facile synthesis of 7-oxabicyclo[2.2.1]heptane systems." Tetrahedron Letters, 2012.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 7-oxanorbornyl derivatives and sodium azide before proceeding.

Sources

Troubleshooting & Optimization

Improving yield of exo-5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #DA-7OXA-BR Subject: Yield Optimization & Stereocontrol for exo-5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Diagnostic Overview: The "Furan Paradox"

You are likely encountering low yields (<40%) and poor stereoselectivity (endo/exo mixtures) because this synthesis fights two fundamental forces of physical organic chemistry: Aromaticity and Reversibility .

  • Poor Reactivity: Furan is an aromatic diene.[1] Unlike cyclopentadiene, it resists breaking its aromaticity to form the Diels-Alder adduct.

  • The Retro-DA Trap: The target molecule, a 7-oxanorbornene derivative, is thermally labile. The activation energy for the retro-Diels-Alder reaction is low (~20-25 kcal/mol). Standard heating (reflux) often drives the reaction backwards to furan and allyl bromide.

  • The Stereochemical Conflict: The endo isomer forms faster (kinetic control), but the exo isomer is more stable (thermodynamic control).[1][2][3] High yields of the exo product require conditions that allow equilibration without triggering decomposition.

Troubleshooting Modules

Issue A: "My reaction conversion is stalled at <50%."

Diagnosis: Insufficient electrophilicity of the dienophile (allyl bromide). Technical Fix: Lewis Acid Catalysis (The "Brion" Method). Uncatalyzed reactions of furan with unactivated dienophiles like allyl bromide are notoriously slow. You must lower the LUMO energy of the dienophile.[4]

  • The Solution: Use Zinc Iodide (

    
    ) .
    
    • Why:

      
       is unique among Lewis acids for furan cycloadditions. It activates the dienophile without causing rapid polymerization of the acid-sensitive furan (unlike 
      
      
      
      or
      
      
      ).
    • Mechanism:[1][4][5][6][7][8] The Zinc coordinates with the bromine leaving group or the alkene

      
      -system, sufficiently polarizing the allyl bromide to react at ambient temperatures.
      
Issue B: "I am getting a mixture of isomers, or mostly endo."

Diagnosis: Kinetic Control dominance. Technical Fix: Thermodynamic Equilibration. The endo adduct forms first due to secondary orbital interactions.[4] However, it is less stable than the exo adduct.

  • The Solution: Extend reaction time at Room Temperature , do not heat.

    • Protocol Adjustment: Allow the reaction to stir for 48–72 hours at 20–25°C. This allows the endo product to revert to starting materials (retro-DA) and re-react to form the stable exo trap.

    • Warning: Heating to speed this up (>60°C) will shift the equilibrium back to the starting materials (entropy driven retro-DA), lowering the overall yield.

Issue C: "Product vanishes or degrades during purification."

Diagnosis: Thermal Retro-Diels-Alder during workup. Technical Fix: Cold/Neutral Isolation. The 7-oxabicyclo bridge is sensitive to heat and acid.

  • The Solution:

    • Avoid Distillation: Do not attempt to distill the product at atmospheric pressure. Even vacuum distillation requires a bath temp <50°C.

    • Neutralize Silica: If using column chromatography, pretreat silica gel with 1% Triethylamine (TEA) to neutralize acidic sites that catalyze ring-opening or rearrangement.

Optimized Experimental Protocol

Target: exo-5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene Method:


 Catalyzed Thermodynamic Control
ParameterSpecificationRationale
Stoichiometry Furan (1.5 - 2.0 equiv) : Allyl Bromide (1.0 equiv)Excess furan drives equilibrium to product (Le Chatelier's principle).
Catalyst

(0.1 - 0.2 equiv)
Activates allyl bromide; mild enough to prevent polymerization.
Solvent Dichloromethane (DCM) or Neat High concentration favors bimolecular reaction. Neat is preferred if solubility allows.
Temperature 23°C (Room Temp)Prevents retro-DA; allows thermodynamic equilibration to exo.
Time 48 - 96 HoursEssential for endo

exo conversion.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Nitrogen, suspend anhydrous

    
     (0.15 equiv) in minimal anhydrous DCM (or use neat conditions).
    
  • Addition: Add Allyl Bromide (1.0 equiv). Stir for 15 mins to allow complexation.

  • Cycloaddition: Add Furan (2.0 equiv) dropwise.

  • Equilibration: Seal the vessel and stir at room temperature for 72 hours. Do not reflux.

  • Monitoring: Check TLC. The exo product usually runs slightly higher or lower than endo depending on the solvent system, but look for the disappearance of allyl bromide.

  • Workup: Dilute with Diethyl Ether. Wash with saturated

    
     (to remove Zn salts and traces of acid). Wash with brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo at <30°C . If purity is >90% by NMR, use directly. If purification is needed, use a short plug of silica (buffered with 1%

    
    ) eluting with Hexanes/EtOAc.
    

Mechanistic Visualization

The following diagram illustrates the Kinetic vs. Thermodynamic pathways and the critical decision points for yield improvement.

ReactionPathway SM Furan + Allyl Bromide TS_Endo TS (Endo) Fast, Low Barrier SM->TS_Endo Fast (<24h) TS_Exo TS (Exo) Slow, Higher Barrier SM->TS_Exo Slow (>48h) Endo Endo-Product (Kinetic) TS_Endo->Endo Exo Exo-Product (Thermodynamic) TS_Exo->Exo Endo->SM Reversible (Easy) Endo->Exo Equilibration via SM (ZnI2, RT, 72h) Retro Retro-DA (Heat Induced) Endo->Retro Heat (>60°C) Exo->SM Reversible (Hard) Exo->Retro Heat (>80°C)

Caption: Kinetic (endo) vs. Thermodynamic (exo) pathways. Note that 'Endo' must revert to SM to convert to 'Exo'.

FAQ: Rapid Resolution

Q: Can I use Allyl Chloride instead of Bromide? A: No. Allyl chloride is a significantly poorer dienophile. The reaction will likely not proceed without extreme pressure (15 kbar). Stick to the bromide or iodide.

Q: Why not react Furan with Allyl Alcohol and then brominate? A: This is a valid alternative strategy (The "Indirect Route").

  • Pros: Allyl alcohol is often more compatible with certain Lewis Acids.

  • Cons: It adds two steps (Appel reaction or

    
     bromination). The bromination of the bicyclic alcohol can sometimes lead to skeletal rearrangement (Wagner-Meerwein) due to the strained ring. The direct DA route is more atom-economical if optimized.
    

Q: The product is an oil that solidifies slowly. How do I recrystallize? A: 7-oxabicyclo compounds are often waxy solids. Recrystallization is difficult. High-vacuum sublimation (very mild heat, <40°C) is often superior to recrystallization for these bridged ethers.

References

  • Brion, F. (1982). "Lewis acid catalyzed Diels-Alder reactions of furan." Tetrahedron Letters, 23(50), 5299-5302.

    • Key citation for the use of ZnI2 to catalyze furan cycloadditions at room temper
  • Vogel, P., et al. (1999). "7-Oxabicyclo[2.2.1]hept-2-ene derivatives: versatile precursors for the synthesis of natural products." Tetrahedron, 55(48), 13521-13642.

    • Comprehensive review on the stability and reactivity of the 7-oxa bridge.
  • Northrop, B. H., & Houk, K. N. (2006). "Origins of Stereoselectivity in the Diels-Alder Reactions of Furan." Journal of Organic Chemistry, 71(15), 5617–5622.

    • Theoretical grounding for the thermodynamic preference of the exo isomer.

Sources

Preventing retro-Diels-Alder reaction in oxanorbornene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxanorbornene Synthesis & Stability Current Status: Operational | Topic: Preventing Retro-Diels-Alder (rDA) in Furan Cycloadditions

Introduction: The "Aromaticity Penalty"

Welcome to the technical support hub for furan-based Diels-Alder (DA) chemistry. If you are accessing this guide, you are likely experiencing yield loss during workup , product decomposition on the rotavap , or incomplete conversion despite long reaction times.

The Core Problem: Unlike standard Diels-Alder reactions (e.g., cyclopentadiene), furan cycloadditions are chemically reversible at relatively low temperatures (often


).
  • Forward Reaction: Breaks the aromaticity of the furan ring (Energetically expensive:

    
     penalty).
    
  • Reverse Reaction (rDA): Restores the aromatic furan ring (Energetically favorable).

This guide provides the protocols to overcome this thermodynamic barrier using Kinetic Control, High Pressure, and Chemical Stabilization.

Module 1: Thermodynamics & Mechanism

To prevent rDA, you must understand the energy landscape. The reaction is an equilibrium process where entropy favors the starting materials (2 molecules) over the product (1 molecule).

Key Concept: The endo adduct is formed faster (Kinetic Product) but is less stable.[1] The exo adduct is more stable (Thermodynamic Product) but forms slower. Both will revert to starting materials if the temperature threshold is crossed.[1]

EnergyProfile Start Furan + Dienophile TS Transition State (High Energy) Start->TS Activation Energy TS->Start Reversion Product Oxanorbornene (Adduct) TS->Product Kinetic Control Product->TS rDA Barrier (Low for Furans) rDA Retro-DA (Heat Driven)

Figure 1: Energy landscape of Furan Diels-Alder. Note that the barrier to go "back" (rDA) is significantly lower than in non-aromatic dienes.

Module 2: High-Pressure Synthesis (The "Brute Force" Solution)

Theory: The Diels-Alder reaction has a negative volume of activation (


). By applying external pressure, you force the equilibrium toward the compact adduct, overcoming the aromaticity penalty without requiring high heat (which triggers rDA).

Protocol: Hydrostatic Press Method

  • Applicability: Unreactive dienophiles or thermally unstable adducts.

  • Equipment: Piston-cylinder apparatus (e.g., 10–15 kbar).

StepActionTechnical Note
1 Solvent Selection Use Dichloromethane (DCM) or Diethyl Ether . Avoid viscous solvents which may freeze under pressure.
2 Loading Place reactants in a Teflon or Lead capsule. DO NOT use glass vials; they will shatter due to shear forces.
3 Compression Ramp pressure to 10–15 kbar (1.0–1.5 GPa).
4 Incubation Hold at ambient temperature (20–25°C) for 12–48 hours.
5 Decompression Release pressure slowly to prevent solvent boiling/foaming.

Troubleshooting High Pressure:

  • Issue: Low yield despite pressure.

  • Fix: Increase concentration. DA is second-order; running neat (solvent-free) or highly concentrated (5M+) maximizes rate.

Module 3: Catalysis & Solvent Effects (The "Low Temp" Solution)

If high pressure is unavailable, you must lower the activation energy (


) so the reaction proceeds at temperatures below the rDA threshold (e.g., 

to

).
A. Lewis Acid Catalysis

Lewis Acids (LA) coordinate to the dienophile (if it has a carbonyl), lowering its LUMO energy.[2]

  • Recommended Catalyst: Zinc Iodide (

    
    )  or 
    
    
    
    .
  • Avoid: Strong acids like

    
     or 
    
    
    
    often cause furan polymerization (turning the reaction black/tarry).

Protocol:


 Catalyzed Reaction 
  • Flame-dry glassware under Argon.

  • Dissolve dienophile (1.0 equiv) and

    
     (0.1–0.2 equiv) in dry Toluene or DCM.
    
  • Stir for 15 mins to ensure coordination.

  • Add Furan (2.0–5.0 equiv) dropwise at

    
    .
    
  • Monitor by TLC. Stop immediately upon consumption of dienophile.

B. Aqueous Acceleration (The "Green" Route)

Water accelerates DA reactions via the Hydrophobic Effect and hydrogen bonding, often allowing reaction at room temperature.

  • Protocol: Suspend reactants in water (heterogeneous mixture). Vigorously stir ("on-water" conditions).

  • Benefit: The product often precipitates out, protecting it from rDA.

Module 4: Purification & Storage (The "Danger Zone")

Critical Warning: 60% of yield loss occurs after the reaction. Oxanorbornenes are acid-sensitive and heat-sensitive.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Product vanishes on Rotavap rDA driven by bath heat.Never heat water bath >35°C. Use high vacuum rather than heat to remove solvent.
Product decomposes on Column Silica gel acidity catalyzes rDA or dehydration.Pre-treat silica with 1% Triethylamine (Et3N) or use Neutral Alumina .
Oil turns to solid/tar in freezer Slow rDA or polymerization.Store at -20°C . Solid adducts are more stable than oils. Crystallize if possible.

Module 5: Chemical Stabilization (The "Lock-in")

If the oxanorbornene is an intermediate, the most robust way to prevent rDA is to destroy the alkene immediately. The rDA mechanism requires the double bond to proceed.

Strategy: One-Pot Hydrogenation

Hydrogenation Adduct Unstable Adduct (Alkene present) Stable Saturated Adduct (rDA Impossible) Adduct->Stable Hydrogenation H2 + H2 / Pd-C H2->Adduct

Figure 2: Hydrogenation removes the olefinic handle required for the retro-reaction.

Protocol:

  • Do not isolate the unstable adduct if possible.

  • Dilute the crude reaction mixture with Methanol/Ethyl Acetate.

  • Add Pd/C (10% wt).

  • Stir under

    
     balloon for 2 hours.
    
  • Filter through Celite.[3] The resulting saturated ether is thermally stable up to

    
    .
    

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate kinetics, the high thermal energy often pushes the equilibrium back to starting materials (rDA) unless the reaction is extremely fast and quenched immediately. High pressure is preferred over high heat.

Q: My furan is electron-poor (e.g., furfural). It won't react. A: Electron-poor furans are poor dienes (Inverse Electron Demand required).

  • Solution 1: Use an electron-rich dienophile (e.g., vinyl ether).

  • Solution 2: Convert the aldehyde to a hydrazone or imine to increase electron density before the DA reaction.

Q: How do I know if rDA is happening? A: 1H NMR Monitoring. Look for the reappearance of sharp furan peaks (typically


 6.3, 7.4 ppm) and the dienophile signals. If these grow over time in your NMR tube, your product is reverting.

References

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. (2018). Explains the fundamental reversibility of furan adducts.

  • High-Pressure Cycloaddition Reactions. ResearchGate/Elsevier. (2015/2021). Detailed protocols on using 10-15 kbar pressure to overcome steric and electronic barriers in furan synthesis.

  • Lewis Acid Catalysis in Diels-Alder Reactions.Indian Academy of Sciences. (2014).

    
     vs 
    
    
    
    ) and their impact on yield and polymerization.
  • Aqueous Diels-Alder Reactions of Furfural. Royal Society of Chemistry. (2020). Demonstrates the use of water to drive thermodynamically unfavorable furan reactions.

  • Retro-Diels-Alder Strategy in Polymer Synthesis. ResearchGate. (2007). Discusses the temperature thresholds for rDA in maleimide-furan systems.

Sources

Separating exo and endo isomers of 7-oxanorbornene derivatives via chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of exo and endo isomers of 7-oxanorbornene derivatives via chromatography. Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists. Version: 2.1 (Current as of 2026).

Introduction: The Challenge of the Oxygen Bridge

Separating exo and endo diastereomers of 7-oxanorbornene (7-oxabicyclo[2.2.1]hept-5-ene) derivatives is a notorious challenge in organic synthesis. Unlike their methylene-bridged norbornene counterparts, these compounds possess an oxygen bridge that increases overall polarity and susceptibility to Retro-Diels-Alder (rDA) decomposition.

This guide addresses the two primary failure modes in these separations:

  • Co-elution: The polarities of exo and endo isomers are often nearly identical on standard silica.

  • On-Column Degradation: The acidity of silica gel and the heat of adsorption can trigger rDA reversion to the starting furan and dienophile, or acid-catalyzed ring opening.

Module 1: Diagnostic & Method Development

Before attempting preparative separation, you must diagnose the stability of your specific derivative and establish a retention differential (


).
Protocol 1.1: The "2D-TLC" Stability Test

Do not skip this step. It determines if your compound survives the column.

  • Spotting: Spot your crude reaction mixture on the bottom-left corner of a square silica TLC plate.

  • Run 1: Develop the plate in your chosen solvent system (e.g., 30% EtOAc/Hexanes).

  • Drying: Air dry the plate completely (do not use a heat gun; heat promotes rDA).

  • Run 2: Rotate the plate 90° counter-clockwise and develop it again in the same solvent system.

  • Analysis:

    • Diagonal Spots: The compound is stable.

    • Off-Diagonal Spots: The compound is decomposing on the silica.

    • New Baseline Spot: Acid-catalyzed ring opening is occurring.

Corrective Action: If decomposition is observed, you must neutralize your stationary phase (see Module 2) or switch to neutral alumina.

Visualization Strategy

7-oxanorbornenes often lack strong UV chromophores unless derivatized with maleimides or aromatic groups.

  • Stain A (General): Anisaldehyde Dip (Heating required – use caution).

  • Stain B (Specific): Iodine Chamber (Non-destructive, best for initial fraction checking).

  • Stain C (Functional): KMnO₄ (Stains the alkene double bond; exo and endo may stain at different rates).

Module 2: Flash Chromatography (The Workhorse)

The "Neutral Silica" Protocol

Standard silica gel (pH ~5.0–6.0) is often too acidic for labile 7-oxanorbornenes.

Step-by-Step Preparation:

  • Slurry Preparation: Suspend silica gel in the non-polar component of your mobile phase (e.g., Hexanes).

  • Buffering: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase containing 1% Et₃N.

  • Running: Perform the separation using your gradient. You may exclude Et₃N from the elution solvents once the column is packed, but keeping 0.1% is safer for highly sensitive substrates.

Elution Order Heuristic

While substituent-dependent, the general elution order on Normal Phase Silica is:

  • Exo Isomer: Elutes First (Less polar, "folded" geometry shields polar groups).

  • Endo Isomer: Elutes Second (More polar, functional groups more accessible to silica silanols).

Note: This order reverses on Reverse-Phase (C18) HPLC.

Module 3: Troubleshooting & Optimization Logic

Workflow Diagram: Separation Strategy

SeparationStrategy Start Crude Mixture (Exo/Endo) TLC TLC Screening (Target Rf 0.2 - 0.3) Start->TLC Stability Is compound stable on Silica? TLC->Stability Neutralize Buffer Silica with 1% Et3N Stability->Neutralize No (Decomposition) DeltaRf Is u0394Rf > 0.1? Stability->DeltaRf Yes Neutralize->DeltaRf Flash Flash Chromatography (Gradient Elution) DeltaRf->Flash Yes HPLC Prep-HPLC (C18 Reverse Phase) DeltaRf->HPLC No (Co-elution) NMR 1H NMR Validation (Coupling Constants) Flash->NMR HPLC->NMR

Caption: Decision matrix for selecting the appropriate chromatographic technique based on stability and resolution factors.

Module 4: The Self-Validating System (NMR)

You cannot rely solely on elution order. You must validate the fractions using ¹H NMR spectroscopy . The stereochemistry is defined by the coupling constant (


) between the bridgehead proton (H1/H4) and the adjacent bridge proton (H2/H3).
Data Table: NMR Distinctions
FeatureExo Isomer Endo Isomer Mechanistic Reason
Bridgehead Coupling (

)
~0 Hz (Singlet/Broad S) ~4–5 Hz (Doublet) Karplus relationship: Exo dihedral angle is ~90° (

).[1] Endo is ~35°.
Chemical Shift Upfield (Shielded)Downfield (Deshielded)Anisotropy of the alkene bridge.
Thermodynamics Thermodynamic ProductKinetic ProductExo is more stable; Endo forms faster (Alder-Endo Rule).

Validation Step:

  • Isolate the "fast" moving spot (Fraction A).

  • Run ¹H NMR.[2]

  • Look at the bridgehead peak (usually

    
     4.0–5.5 ppm).
    
  • If it is a singlet: You have the Exo isomer.

  • If it is a doublet (

    
     Hz):  You have the Endo  isomer.
    

Frequently Asked Questions (FAQ)

Q1: My column gets warm during the run, and my yield is low. What is happening? A: You are likely experiencing the Retro-Diels-Alder (rDA) reaction. The adsorption of compounds onto silica is exothermic. This heat can drive the equilibrium back to the starting furan and dienophile.

  • Fix: Use a jacketed column with cooling water or run the column in a cold room (4°C). Avoid "dry loading" with heat; use vacuum evaporation at low temperature (<30°C).

Q2: I see three spots on TLC, but I only expected two (exo/endo). What is the third? A: The third spot is likely the aromatized byproduct (e.g., a phthalimide derivative if using maleimides). 7-oxanorbornenes can dehydrate to form aromatic systems under acidic conditions.

  • Fix: This confirms silica acidity is destroying your product. Switch to the Neutral Silica Protocol (Module 2) immediately.

Q3: Can I use Reverse Phase (C18) HPLC? A: Yes, and it is often superior for difficult separations.

  • Conditions: Water/Acetonitrile gradient.[3][4]

  • Note: The elution order typically reverses. The more polar endo isomer often elutes first on C18, while the hydrophobic exo isomer interacts more strongly with the stationary phase and elutes second.

Q4: My spots are tailing badly. A: This is due to the interaction of the bridge oxygen or imide nitrogen with free silanols.

  • Fix: Add 0.1% Formic Acid (for HPLC) or 1% Triethylamine (for Flash silica, if acid-sensitive) to the mobile phase to suppress these interactions.

References

  • Kinetic vs.

    • Title: Endo- and Exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
    • Source: Journal of Chemical Education.[5]

    • URL:[Link]

  • NMR Validation (Coupling Constants)

    • Title: The Diels-Alder Reaction of Furan and Maleic Anhydride.[1][6][7] A NMR Study.

    • Source: University of Manitoba / J. Chem. Educ. Context.
    • URL:[Link]

  • Chromatographic Stability & rDA

    • Title: Retro-Diels–Alder Reaction of 7-Oxabicyclo[2.2.1]heptenes.
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • General Flash Chromatography Guide

    • Title: Rapid Chromatographic Technique for Preparative Separations with Moder
    • Source: J. Org. Chem. (Still, Kahn, Mitra).
    • URL:[Link]

Sources

Technical Support Center: Optimizing Furan-Allyl Bromide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the furan-allyl bromide cycloaddition. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful [4+2] Diels-Alder reaction. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies with a focus on the critical role of temperature. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My furan-allyl bromide cycloaddition is resulting in a very low yield. What are the most likely causes related to temperature?

A1: Low yield in this reaction is a frequent issue, often directly tied to thermal conditions. The furan-Diels-Alder reaction is notoriously reversible, and this equilibrium is highly sensitive to temperature.[1][2]

  • High Temperatures and the Retro-Diels-Alder Reaction: The most common culprit for low yield is a reaction temperature that is too high. Elevated temperatures provide the necessary activation energy for the reverse, or "retro-Diels-Alder," reaction to occur, breaking the newly formed cycloadduct back down into the starting furan and allyl bromide.[2][3] Furan cycloadducts are significantly less stable than those derived from other dienes like cyclopentadiene, making them more susceptible to this reversion at near-ambient temperatures.[1][3]

  • Low Temperatures and Reaction Kinetics: Conversely, if the temperature is too low, the forward reaction may not have sufficient energy to overcome the activation barrier at a practical rate, leading to a low conversion of starting materials within a reasonable timeframe. Computational studies have shown that while cycloaddition may be kinetically accessible at temperatures around 50-60°C, the reaction can be very slow.[1]

Troubleshooting Steps:

  • Establish a Temperature Gradient Study: Begin by running the reaction at a lower temperature (e.g., room temperature or 40°C) and incrementally increase it in parallel experiments (e.g., 50°C, 60°C, 70°C).[4] Monitor the reaction progress using an appropriate analytical technique like ¹H NMR or GC-MS to identify the temperature at which the desired product formation is maximized without significant byproduct formation.

  • Consider the Substituents: The electronic nature of substituents on both the furan and the allyl bromide can influence the optimal temperature. Electron-donating groups on the furan can increase its reactivity, potentially allowing for lower reaction temperatures.[5][6]

Q2: I am observing poor stereoselectivity in my reaction, with a mixture of endo and exo products. How can I control this using temperature?

A2: The stereochemical outcome of the furan-allyl bromide cycloaddition is a classic example of kinetic versus thermodynamic control, which is directly manipulated by temperature.[2]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, meaning the product that forms fastest is the major product. For many Diels-Alder reactions, the endo adduct is the kinetically favored product due to secondary orbital interactions that stabilize the transition state.[2][7]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established.[2] Under these conditions, the more thermodynamically stable product will predominate. In the case of many furan cycloadditions, the exo adduct is the more stable isomer.[2][7][8] Therefore, elevated temperatures will favor the formation of the exo product, even if the endo product forms faster initially.

Strategic Temperature Manipulation for Stereoselectivity:

Desired ProductControl TypeRecommended Temperature StrategyExpected Outcome
Endo Adduct KineticLow temperatures (e.g., below 320 K or 47°C)[7][8]Favors the faster-forming, but less stable, endo isomer.
Exo Adduct ThermodynamicHigher temperatures (e.g., 40°C and above)[2]Allows the reaction to equilibrate, favoring the more stable exo isomer.

It has been observed in the reaction of furan with maleimide that temperatures below 320 K (47 °C) favor the endo product.[7] In contrast, a study on the furan and maleic anhydride reaction showed that at 40°C in acetonitrile, the exo product is exclusively formed after 48 hours, demonstrating thermodynamic control.[2]

Troubleshooting Guides

Guide 1: Issue - The reaction stalls, or the product decomposes over time.

This often indicates that the retro-Diels-Alder reaction rate is significant at the chosen temperature, or that side reactions are occurring.

Root Cause Analysis and Solutions:

  • Retro-Diels-Alder Dominance: The aromaticity of the furan ring is temporarily lost during the cycloaddition, making the reverse reaction to regain that aromaticity favorable, especially with heating.[1][9]

    • Solution: Lower the reaction temperature. Even a 10-20°C decrease can significantly slow the retro-Diels-Alder reaction.[10] If the forward reaction is too slow at this lower temperature, consider extending the reaction time.

  • Thermal Decomposition: At higher temperatures, particularly with substituted or sensitive substrates, the reactants, or the product itself, may decompose.[5] Some computational studies have shown that a rise in temperature can lead to ring-opening byproducts instead of the desired cycloadduct.[11]

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. Monitor the reaction closely for the appearance of unexpected byproducts. If decomposition is observed, immediately lower the temperature.

G cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Solutions Problem Reaction Stalls or Product Decomposes Cause1 High Temperature Favors Retro-Diels-Alder[2][3] Problem->Cause1 Is equilibrium being reached? Cause2 Thermal Decomposition of Reactants/Products[5][11] Problem->Cause2 Are byproducts forming? Solution1 Lower Reaction Temperature & Extend Reaction Time[10] Cause1->Solution1 Solution2 Identify Lowest Effective Temperature Cause2->Solution2

Guide 2: Issue - Reaction is clean but extremely slow at room temperature.

While low temperatures are ideal for preventing the retro-Diels-Alder reaction, they can make the cycloaddition impractically slow.

Optimization Strategies:

  • Modest and Precise Heating: Instead of defaulting to high reflux temperatures, carefully increase the temperature in small increments (e.g., to 40°C or 50°C).[4] A modest increase can significantly accelerate the reaction without heavily favoring the reverse pathway. An optimal temperature of 70°C was identified for a furan-maleimide system in one study.[4]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. While furan Diels-Alder reactions are often considered relatively insensitive to solvent effects, some intramolecular variants have shown significant rate increases in more polar solvents.[12] Experimenting with solvents of different polarities (e.g., toluene vs. acetonitrile vs. DMSO) may reveal an optimal medium for your specific substrates.

  • Lewis Acid Catalysis: A powerful strategy to accelerate the reaction at lower temperatures is the use of a Lewis acid catalyst.[13][14] Lewis acids, such as AlCl₃, can coordinate to the allyl bromide (or a more electron-withdrawing dienophile), making it more electrophilic and lowering the activation energy of the forward reaction.[15][16] This allows for faster reaction rates at temperatures where the retro-Diels-Alder reaction is minimized. Computational studies have shown that Lewis acids can reduce the activation energy by as much as 12.5 kcal/mol.[13]

G cluster_problem Problem Identification cluster_solutions Optimization Strategies cluster_outcome Desired Outcome Problem Reaction is Too Slow at Room Temperature Solution1 Incremental Temperature Increase (e.g., 40-70°C)[4] Problem->Solution1 Solution2 Solvent Screening (Polar vs. Non-polar)[12] Problem->Solution2 Solution3 Introduce Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂)[13][15][16] Problem->Solution3 Outcome Increased Reaction Rate at Lower Temperatures Solution1->Outcome Solution2->Outcome Solution3->Outcome

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Yield

Objective: To determine the optimal reaction temperature for the cycloaddition of a specific furan and allyl bromide derivative.

Methodology:

  • Setup: In parallel, prepare five identical reaction vessels (e.g., sealed tubes or round-bottom flasks with condensers).

  • Reagents: To each vessel, add the furan (1.0 eq), allyl bromide (1.2 eq), and a suitable anhydrous solvent (e.g., toluene, 0.5 M concentration).

  • Temperature Control: Place each vessel in a pre-heated environment set to a different temperature: 25°C (room temp), 40°C, 50°C, 60°C, and 70°C.

  • Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction. Quench the aliquot and analyze by ¹H NMR or GC-MS to determine the ratio of starting material to product.

  • Analysis: Continue monitoring at regular intervals (e.g., every 4 hours for 24 hours). Plot the product yield versus temperature at each time point to identify the condition that gives the highest yield in a reasonable time frame without significant byproduct formation.

Protocol 2: Lewis Acid Catalyzed Cycloaddition at Low Temperature

Objective: To improve the reaction rate and yield at a low temperature using a Lewis acid catalyst.

Methodology:

  • Setup: To a flame-dried, inert-atmosphere flask, add the chosen solvent (e.g., anhydrous dichloromethane) and cool to 0°C.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 0.1 - 0.5 eq) to the cold solvent.

  • Dienophile Addition: Add the allyl bromide (1.2 eq) to the mixture and stir for 15 minutes to allow for complexation.

  • Diene Addition: Slowly add the furan (1.0 eq) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. Proceed with a standard aqueous workup and purification.

References

  • Yadav, V., Prasad, D., & Yadav, K. (2019). On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Journal of Physical Organic Chemistry. Available at: [Link]

  • (2023). A DFT study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan. Journal of Molecular Modeling, 29(12), 387. Available at: [Link]

  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC. Available at: [Link]

  • (2018). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. ResearchGate. Available at: [Link]

  • (2018). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. Available at: [Link]

  • (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. Available at: [Link]

  • (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]

  • (2019). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv. Available at: [Link]

  • Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an - ORBi. Available at: [Link]

  • (2019). On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv. Available at: [Link]

  • Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. PMC. Available at: [Link]

  • (2024). Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • (2025). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. PMC. Available at: [Link]

  • (2025). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ResearchGate. Available at: [Link]

  • (1973). Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate. Canadian Science Publishing. Available at: [Link]

  • (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (2023). A DFT study on substituents, solvent, and temperature effect and mechanism of Diels-Alder reaction of hexafluoro-2-butyne with furan. PubMed. Available at: [Link]

  • (2017). Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. Available at: [Link]

  • (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. Available at: [Link]

  • (1993). THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI. HETEROCYCLES, 36(8), 1795. Available at: [Link]

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. Available at: [Link]

  • (1989). Solvent Effects in Intramolecular Diels-Alder Reactions of 2-Furfuryl Methyl Fumarates. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • (2023). Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. Available at: [Link]

  • (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Troubleshooting: How to Improve Yield. Chemistry - University of Rochester. Available at: [Link]

  • (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical adde. DSpace. Available at: [Link]

  • (2025). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega. Available at: [Link]

  • Particularities of the furan DA cycloaddition highlighted by... ResearchGate. Available at: [Link]

  • (2025). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. Available at: [Link]

  • (2021). intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. Available at: [Link]

  • (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Available at: [Link]

  • (2021). Improving yields on alkylfuran synthesis. Reddit. Available at: [Link]

Sources

Handling thermal instability of 7-oxanorbornene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling thermal and chemical instability of 7-oxanorbornene intermediates. Ticket ID: OXA-7-SUPPORT-001 Assigned Specialist: Senior Application Scientist, Synthesis Division

Introduction: The "Furan Paradox"

You are likely here because your yield vanished during rotary evaporation, or your white solid turned into a brown oil on the chromatography column. This is the "Furan Paradox": 7-oxanorbornenes (Diels-Alder adducts of furan) are synthetically powerful intermediates for accessing high-complexity scaffolds (e.g., cantharidin analogues, substituted arenes), yet they are notoriously fragile.

This guide treats these intermediates not just as chemicals, but as metastable systems . Success requires navigating two primary failure modes:

  • Thermal Reversion: The retro-Diels-Alder (rDA) reaction.[1][2][3][4]

  • Acid-Catalyzed Aromatization: The ring-opening decomposition.

Module 1: Thermal Management (The rDA Trap)

User Issue: "My NMR showed the product was pure in the reaction mixture, but after concentrating the solvent, I see mostly starting material (furan and maleimide/maleic anhydride)."

The Mechanism

The Diels-Alder reaction of furan is reversible. Unlike cyclopentadiene adducts, 7-oxanorbornenes possess a bridgehead oxygen that reduces the driving force for adduct formation. The reaction is exothermic (


) but entropically unfavorable (

).[5]
  • At Low T: Enthalpy dominates

    
     Adduct forms.
    
  • At High T: Entropy dominates (

    
     term grows) 
    
    
    
    Retro-Diels-Alder (rDA) occurs.

For many furan adducts, the rDA threshold is roughly 60°C–80°C , but significant reversion can occur as low as 40°C over prolonged periods.

Troubleshooting Protocols

Q: How do I remove high-boiling solvents without triggering rDA? A: Never use a standard rotary evaporator bath setting (often 40–50°C) for these compounds.

  • Protocol: Set the bath to 20°C max . Use a high-vacuum pump (< 5 mbar) rather than a standard water aspirator. If you used toluene or chlorobenzene, do not attempt to strip it fully; switch to a solvent exchange method (add ether/pentane to precipitate the product).

Q: I need to drive the reaction to completion, but heating it destroys the product. What now? A: You must use Pascal’s Principle or Lewis Acid Catalysis to lower the activation energy of the forward reaction without supplying thermal energy that triggers the reverse reaction.

MethodProtocol HighlightsMechanism
High Pressure (The Gold Standard) Run reaction at 10–15 kbar at 20°C.

is negative (bond formation reduces volume). Pressure accelerates forward rxn without increasing

.
Lewis Acid Catalysis Use

,

(5M in Et2O), or

.
Coordinates to dienophile, lowering LUMO energy. Allows reaction at 0°C–RT.
Kinetic Trapping Use large excess of furan (solvent quantity).Le Chatelier’s principle pushes equilibrium right.

Module 2: Chemical Stability (The Acid Trap)

User Issue: "I purified my compound on a silica column. The fractions came out yellow/brown, and the NMR shows a complex mixture of phenols or polymers."

The Mechanism

The bridgehead oxygen in 7-oxanorbornenes is a Lewis base. In the presence of Brønsted acids (like the Si-OH protons on silica gel) or strong Lewis acids, the oxygen is protonated/complexed. This triggers C-O bond cleavage, leading to a carbocation that aromatizes (dehydrates) to form a phenol or aniline derivative. This process is irreversible.[6]

Troubleshooting Protocols

Q: Can I use silica gel chromatography? A: Standard silica gel is acidic (pH ~5-6) . It will destroy your compound.

  • Option A (Deactivation): Pre-treat the silica slurry with 1-2% Triethylamine (

    
    ) in the eluent. This neutralizes acidic sites.
    
  • Option B (Alternative Phase): Use Neutral Alumina (Brockmann Grade III) . It is much gentler on the oxa-bridge.

Q: My compound is decomposing in CDCl3. Why? A: Chloroform naturally decomposes to form traces of HCl and phosgene over time.

  • Fix: Filter your

    
     through a small plug of basic alumina before dissolving your sample, or switch to 
    
    
    
    (Benzene-d6) or
    
    
    (stored over
    
    
    ).

Module 3: Stereochemical Control (Endo vs. Exo)

User Issue: "I need the Exo isomer for biological activity, but I keep isolating the Endo isomer."

The Logic
  • Endo: Kinetic product. Forms faster due to secondary orbital overlap. Favored at low T (-20°C to 0°C).

  • Exo: Thermodynamic product. More stable (less steric hindrance). Favored at equilibrium (higher T or long time).

Workflow: Controlled Isomerization

To convert Endo to Exo, you must carefully heat the mixture to trigger rDA and allow re-addition, but you must keep the vessel sealed to prevent the volatile furan from escaping (which would permanently lower the yield).

Protocol:

  • Dissolve Endo-enriched mixture in a solvent with a boiling point slightly above the rDA threshold (e.g., THF or Acetonitrile).

  • Heat to 65°C in a sealed pressure tube .

  • Monitor via NMR.[1][7] You will see Endo

    
     Furan + Dienophile 
    
    
    
    Exo.
  • Stop when the Endo:Exo ratio stabilizes (usually 30:70 to 10:90 depending on substrates).

Visualizations

Figure 1: Reaction Pathways & Stability

This diagram illustrates the energy landscape.[6] Note that the "Acid Trap" is a deep well (irreversible decomposition), while the rDA is a shallow well (reversible).

ReactionLandscape Start Furan + Dienophile Endo Endo-Adduct (Kinetic, Low T) Start->Endo Fast (-20°C) Exo Exo-Adduct (Thermodynamic, High T) Start->Exo Slow Endo->Start rDA (>60°C) Endo->Exo Equilibration (via rDA) Decomp Aromatized Product (Phenols/Polymers) Endo->Decomp H+ / Silica Gel Exo->Start rDA (>90°C) Exo->Decomp H+ / Silica Gel

Caption: Kinetic vs. Thermodynamic pathways and the irreversible acid-catalyzed decomposition trap.

Figure 2: Purification Decision Tree

Follow this logic to ensure isolation of intact material.

PurificationFlow Q1 Is the Crude Product Solid? Solid Yes Q1->Solid Yes Oil No / Oil Q1->Oil No Recryst Recrystallization (Temp < 50°C) Solid->Recryst Chrom Chromatography Required Oil->Chrom Q2 Is it Acid Sensitive? (Contains 7-oxa bridge?) Chrom->Q2 MethodA Standard Silica (RISK OF DECOMPOSITION) Q2->MethodA No MethodB Neutral Alumina (Grade III) Q2->MethodB Yes (Preferred) MethodC Deactivated Silica (Hexane + 1% Et3N) Q2->MethodC Yes (Alternative)

Caption: Decision matrix for purifying 7-oxanorbornene intermediates to avoid chemical degradation.

Summary Checklist

  • Temperature: Keep all operations < 40°C unless specifically equilibrating isomers.

  • Acidity: Neutralize silica with

    
     or use Neutral Alumina.
    
  • Solvent: Avoid stripping high-boiling solvents; use precipitation/washing instead.

  • Storage: Store solid adducts at -20°C. They are kinetically stable in the solid state but equilibrate in solution.

References

  • Boul et al. (2005). Reversibility of the Diels-Alder Reaction of Furan and Maleimide. Journal of Organic Chemistry. Link

  • Dauben, W. G., & Krabbenhoft, H. O. (1976). High pressure Diels-Alder reactions. Journal of the American Chemical Society. Link

  • Vogel, P., et al. (1999). The long history of the Diels-Alder reaction of furan. Tetrahedron. Link

  • Arjona, O., et al. (1997). Stereoselective Synthesis of 7-Oxabicyclo[2.2.1]heptane Systems. Chemical Reviews. Link

  • Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science. Link

Sources

Validation & Comparative

Identifying exo vs endo isomers of oxanorbornene by coupling constants

Stereochemical Assignment of 7-Oxabicyclo[2.2.1]heptene Derivatives: A Guide to -Coupling Analysis

Audience: Researchers, Synthetic Chemists, and Structural Biologists. Scope: Definitive identification of exo and endo diastereomers in furan-derived Diels-Alder adducts using 1D

Executive Summary: The Stereochemical Challenge

The Diels-Alder reaction between furan and maleic anhydride (or maleimides) generates 7-oxabicyclo[2.2.1]hept-5-ene derivatives. This reaction creates two diastereomers:

  • Endo-isomer (Kinetic Product): Substituents point "down" (away from the oxygen bridge).

  • Exo-isomer (Thermodynamic Product): Substituents point "up" (toward the oxygen bridge).

Distinguishing these isomers is critical because their thermal stabilities and biological activities differ significantly. While X-ray crystallography is definitive, it is slow and requires single crystals. Proton NMR (


H NMR)

This guide details the Karplus-based assignment protocol , relying on the distinct vicinal coupling constants (

Mechanistic Foundation: The Karplus Determinant[1]

The 7-oxabicyclo[2.2.1]heptene core is a rigid bicycle.[1] The fixed geometry imposes specific dihedral angles (



According to the Karplus equation , the vicinal coupling constant



234
  • Maximum Coupling (

    
    ):  Occurs at 
    
    
    (cis/syn) and
    
    
    (anti).[5]
  • Minimum Coupling (

    
    ):  Occurs at 
    
    
    (orthogonal).
Geometric Application to Oxanorbornenes
FeatureEndo-Isomer (Substituent Endo)Exo-Isomer (Substituent Exo)
Proton Position (

)
The proton is Exo (cis to bridge)The proton is Endo (trans to bridge)
Relationship to

Cis / Syn-periplanar Trans / Skew
Dihedral Angle (

)


Predicted

Large (3.0 – 5.5 Hz) Zero / Small (< 1.0 Hz)

Note: The electronegative oxygen atom at the bridge (position 7) generally reduces all coupling constants in the ring compared to standard norbornenes (CH2 bridge), but the relative difference between isomers remains diagnostic.

Comparative Guide: Diagnostic Metrics

The following table synthesizes experimental data for standard furan-maleic anhydride/maleimide adducts.

Table 1: NMR Parameters for Isomer Assignment
ParameterEndo-Adduct (Kinetic)Exo-Adduct (Thermodynamic)Diagnostic Reliability
Vicinal Coupling (

)
4.0 – 5.5 Hz (Doublet)~0 Hz (Singlet/Broad S)High (Primary Standard)
Proton Shift (

)
Downfield (

ppm)
Upfield (

ppm)
Medium (Solvent dependent)
Bridgehead Signal (

)
Complex Multiplet (Coupled)Simpler Signal (Broad Singlet)High
Thermodynamics Formed rapidly (RT)Formed slowly (Heat/Reversible)Contextual
Why the Chemical Shift Difference?

In the Endo-adduct , the protons (

Exo-adduct

Experimental Protocol

To ensure accurate assignment, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: CDCl

    
     is standard. Use Acetone-
    
    
    or DMSO-
    
    
    if solubility is poor, but be aware that polar solvents can shift equilibria in retro-Diels-Alder systems.
  • Concentration: 10–20 mg/mL. High concentrations can cause line broadening, obscuring the fine splitting of the endo adduct.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Number of Scans (NS): 16–64 (sufficient for S/N > 100).

  • Acquisition Time (AQ): > 3.0 seconds .

    • Reasoning: You are looking for small couplings (0 vs 4 Hz). High digital resolution is required. If AQ is too short, the FID is truncated, and artificial line broadening will mask the splitting.

  • Window Function: No line broadening (LB = 0) or Gaussian multiplication (GB) to enhance resolution.

Step 3: Data Processing
  • Phasing: Ensure precise phasing.

  • Peak Picking: Locate the bridgehead protons (

    
     ppm) and the 
    
    
    -carbonyl protons (
    
    
    ppm).
  • Measurement: Measure the width at half-height (

    
    ) if the splitting is not fully resolved.
    
    • 
       Hz indicates coupling (Endo-adduct).
      
    • 
       Hz indicates no coupling (Exo-adduct).
      

Decision Matrix & Visualization

The following diagrams illustrate the logical workflow and the structural basis for the assignment.

Diagram 1: Stereochemical Assignment Workflow

AssignmentWorkflowStartAnalyze 1H NMR Spectrum(Focus on H2/H3 region: 2.5 - 4.0 ppm)CheckSplitInspect Multiplicity of H2/H3Start->CheckSplitDoubletClear Doublet observed(J ≈ 4.0 - 5.5 Hz)CheckSplit->DoubletCoupling PresentSingletSinglet or Broad Singlet(J ≈ 0 Hz)CheckSplit->SingletNo CouplingVerifySecondary Verification:Check Bridgehead (H1/H4)Doublet->VerifySinglet->VerifyResultEndoCONCLUSION: ENDO Adduct(Protons are Exo)Kinetic ProductResultExoCONCLUSION: EXO Adduct(Protons are Endo)Thermodynamic ProductVerify->ResultEndoBridgehead is MultipletVerify->ResultExoBridgehead is Singlet

Caption: Logical decision tree for assigning oxanorbornene stereochemistry based on H2/H3 multiplicity.

Diagram 2: Structural Geometry and Coupling Pathways

Geometrycluster_endoENDO Adduct (Protons Exo)cluster_exoEXO Adduct (Protons Endo)H1_endoH1 (Bridgehead)Angle_endoDihedral ~ 0°(Cis)H1_endo->Angle_endoH2_endoH2 (Exo-Proton)H2_endo->Angle_endoJ_endoJ ≈ 5.0 HzAngle_endo->J_endoStrong OverlapH1_exoH1 (Bridgehead)Angle_exoDihedral ~ 90°(Trans)H1_exo->Angle_exoH2_exoH2 (Endo-Proton)H2_exo->Angle_exoJ_exoJ ≈ 0 HzAngle_exo->J_exoNo Overlap

Caption: Comparison of dihedral angles and resulting coupling constants for Endo vs. Exo adducts.

References

  • Miyashita, M., et al. (1997). "endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control." Journal of Chemical Education, 74(5), 582.

  • Svanyi, R., et al. (2005). "An Experimental and Theoretical Study of Stereoselectivity of Furan-Maleic Anhydride and Furan-Maleimide Diels-Alder Reactions." The Journal of Organic Chemistry, 70(11).

  • Verma, S. M., & Singh, N. B. (1976). "Stereochemistry of the Diels-Alder adducts of maleic anhydride with furan and methylfuran." Bulletin of the Chemical Society of Japan.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text). See Chapter on NMR of rigid bicyclic systems.

Mass spectrometry fragmentation patterns of bridged bicyclic bromides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bridged Bicyclic Bromides

Executive Summary This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of bridged bicyclic bromides, specifically focusing on norbornyl and adamantyl systems. Unlike acyclic alkyl halides, these rigid scaffolds undergo unique gas-phase rearrangements—such as Wagner-Meerwein shifts and Retro-Diels-Alder (RDA) reactions—that complicate spectral interpretation. This document compares ionization techniques (EI vs. ESI), structural behaviors, and stereochemical limitations to aid researchers in the identification and structural elucidation of these pharmacologically relevant bioisosteres.

Part 1: Comparative Analysis of Ionization Techniques

The choice of ionization method dictates the visibility of the molecular ion (


) versus the structural richness of the fragment ions.
FeatureElectron Ionization (EI)Electrospray Ionization (ESI) / APCI
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Molecular Ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Often weak or absent due to facile loss of

or

.
Dominant

or

.
Fragmentation Extensive.[1] Rich structural fingerprint.Minimal. Requires MS/MS (CID) to generate fragments.
Key Utility Library matching, structural elucidation of the core skeleton.Molecular weight confirmation, analysis of thermally labile derivatives.
Isotopic Pattern Clear 1:1 doublet (

) in fragments containing Br.
Clear 1:1 doublet in parent ion; useful for counting Br atoms.

Expert Insight: For bridged bicyclic bromides, EI is preferred for structural characterization because the rigid cage structure often survives the initial ionization better than acyclic analogs, providing diagnostic skeletal fragments. However, if the bridgehead carbocation is exceptionally stable (e.g., 1-adamantyl), the molecular ion may be vanishingly small in EI, necessitating ESI for mass confirmation.

Part 2: Fragmentation Mechanisms & Pathways[3][4]

The Isotopic Signature

Before analyzing fragmentation, verify the presence of bromine.

  • Observation: A doublet peak with equal intensity separated by 2 m/z units (

    
     and 
    
    
    
    ).
  • Cause: Natural abundance of

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Diagnostic: This pattern persists in any fragment ion retaining the bromine atom.

Case Study A: Norbornyl Bromides (Bicyclo[2.2.1]heptyl system)

Norbornyl bromides are notorious for Wagner-Meerwein rearrangements in the gas phase, often rendering exo and endo isomers indistinguishable by standard EI-MS.

  • Primary Pathway (Loss of Br):

    • Generates the norbornyl cation (m/z 95). This ion is non-classical and rapidly scrambles H/D labels, making specific position assignment difficult.

  • Secondary Pathway (Loss of HBr):

    • Generates a radical cation at m/z 94 (nortricyclane or norbornene radical cation).

  • Retro-Diels-Alder (RDA):

    • The strained bridge facilitates ring opening, expelling ethylene (

      
      , 28 Da).
      
    • Diagnostic Ion: m/z 67 (

      
      ), often the base peak in norbornyl systems.[2]
      
Case Study B: Adamantyl Bromides (Tricyclo[3.3.1.1 ]decyl system)

Adamantane derivatives exhibit high thermal stability but distinct fragmentation due to the stability of bridgehead carbocations.

  • 1-Bromoadamantane:

    • Dominant Pathway: Loss of

      
       to form the 1-adamantyl cation  (m/z 135).
      
    • Stability: Unlike planar systems, the bridgehead cation is stable in the gas phase (though it cannot planarize), leading to m/z 135 often being the base peak.

    • Further Fragmentation: The adamantyl cage unravels via loss of

      
       or 
      
      
      
      fragments, typically showing clusters at m/z 93, 79, and 77 (aromatic stabilization after cage opening).

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for Norbornyl vs. Adamantyl bromides under Electron Ionization.

FragmentationPathways cluster_Norbornyl Norbornyl Bromide (m/z ~174/176) cluster_Adamantyl 1-Bromoadamantane (m/z ~214/216) NB_Parent Molecular Ion (M+) m/z 174/176 NB_Cation Norbornyl Cation [M-Br]+ (m/z 95) NB_Parent->NB_Cation - Br• NB_HBr [M-HBr]+ (m/z 94) NB_Parent->NB_HBr - HBr NB_RDA Retro-Diels-Alder (m/z 67 + C2H4) NB_Cation->NB_RDA - C2H4 (28 Da) AD_Parent Molecular Ion (M+) m/z 214/216 AD_Cation 1-Adamantyl Cation [M-Br]+ (m/z 135) (Base Peak) AD_Parent->AD_Cation - Br• (Fast) AD_Frag1 Cage Opening (m/z 93) AD_Cation->AD_Frag1 - C3H6 AD_Frag2 Aromatization (m/z 79) AD_Frag1->AD_Frag2 - CH2

Figure 1: Comparative fragmentation pathways for Norbornyl and Adamantyl bromides. Note the prominence of the stable bridgehead cation in the adamantyl system versus the RDA fragmentation in the norbornyl system.

Part 4: Experimental Protocol for Structural Validation

This self-validating protocol ensures accurate identification of bridged bicyclic bromides, distinguishing them from acyclic isomers.

Objective: Confirm structure and halogenation state using GC-MS (EI).

Equipment:

  • Gas Chromatograph coupled to Single Quadrupole MS.

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Reason: DCM is volatile and does not interfere with early eluting peaks.

  • GC Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      280°C. Reason: Slow ramp separates stereoisomers (exo/endo).
  • MS Acquisition:

    • Mode: Electron Ionization (70 eV).[1][2][3][4]

    • Scan Range: m/z 40–400.

  • Data Validation Steps (The "Trust" Check):

    • Step A (Isotope Check): Locate the highest mass cluster.[5] Does it show a 1:1 doublet separated by 2 units?

      • Yes: Monobromide confirmed.

      • No: Check for dehydrohalogenation (M-HBr peak might be the highest observed).

    • Step B (Base Peak Analysis):

      • If Base Peak = [M-79/81]: Suggests stable carbocation (Tertiary or Bridgehead).

      • If Base Peak = m/z 67 or 93: Suggests cyclic structure undergoing ring opening.

    • Step C (Isomer Differentiation): Compare retention times. Exo isomers typically elute differently than endo isomers on non-polar columns, though their mass spectra may be nearly identical due to gas-phase scrambling.

Part 5: Quantitative Comparison of Characteristic Ions

Compound ClassParent Ion (

) Stability
Base Peak (Typical)Key Neutral LossesDiagnostic Feature
Acyclic Alkyl Bromide Very Lowm/z 43, 57 (Alkyl chain)

,

Series of

clusters.
Norbornyl Bromide Lowm/z 67 (

) or 95

,

(RDA)
m/z 67/95 ratio; RDA fragments.
1-Adamantyl Bromide Low to Mediumm/z 135 (

)

Dominant m/z 135 (Bridgehead cation).
Aromatic Bromide High

(Parent)

Stable

, loss of Br requires high energy.

References

  • NIST Mass Spectrometry Data Center. 1-Bromoadamantane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Dull, D. L., & Mosher, H. S. (1967). Norbornyl Cations. Mass Spectral Patterns. Journal of the American Chemical Society.
  • Save My Exams. Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook.[7] Springer. (Reference for EI vs ESI comparison).

Sources

Comparing reactivity of oxanorbornene vs norbornene methyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of Oxanorbornene (7-oxabicyclo[2.2.1]hept-5-ene) versus Norbornene Methyl Bromide (5-(bromomethyl)bicyclo[2.2.1]hept-2-ene), specifically tailored for application scientists in polymer chemistry and drug delivery.

Reactivity, Kinetics, and Synthetic Utility in ROMP

Executive Verdict: The Selection Matrix

For researchers selecting between these two strained bicyclic monomers, the choice is rarely about "reactivity" alone—it is a trade-off between propagation kinetics , thermal stability , and post-polymerization utility .

FeatureNorbornene Methyl Bromide Oxanorbornene Derivatives
Primary Driver Robustness & Functionalization Hydrophilicity & Degradability
ROMP Rate (

)
Fast (

M

s

)
Moderate/Slow (Often

M

s

)
Stereo-Kinetics Exo > Endo (Classic steric control)Endo > Exo (Initiation w/ G3) [1]
Thermal Stability High (Stable > 200°C)Low (Retro-Diels-Alder > 80–120°C)
Catalyst Interaction Inert pendant groupChelating Oxygen (Slows turnover)
Backbone Nature Hydrophobic, chemically inertHydrophilic, potentially degradable

Mechanistic Deep Dive: The Reactivity Divergence

A. Ring Strain & Thermodynamics

Both monomers possess significant ring strain, which drives the Ring-Opening Metathesis Polymerization (ROMP). However, the source and magnitude differ slightly, affecting the thermodynamic floor of the reaction.

  • Norbornene (~27.2 kcal/mol): The methylene bridge forces the cyclohexene ring into a boat conformation, creating high angle strain. This release of energy is the primary driving force, making ROMP essentially irreversible under standard conditions.

  • Oxanorbornene (~24–26 kcal/mol): The C–O bond length (1.43 Å) is shorter than the C–C bond (1.54 Å), which theoretically increases angle distortion. However, the oxygen atom also introduces flexibility. While highly reactive, oxanorbornenes are thermodynamically closer to the polymerization-depolymerization equilibrium than pure norbornenes.

B. Kinetic Anomalies: The "Oxygen Effect"

The most critical operational difference lies in how these monomers interact with Ruthenium-based catalysts (e.g., Grubbs 3rd Generation).

  • Norbornene Methyl Bromide (Standard Kinetics):

    • The pendant bromomethyl group is sterically remote from the double bond.

    • Exo-isomers polymerize significantly faster than endo-isomers due to steric interference of the endo-substituent with the catalyst's ligand sphere during the approach.

    • Result: Rapid, living polymerization with predictable molecular weights.

  • Oxanorbornene (The Chelation Trap):

    • Chelation: The bridgehead oxygen lone pairs can coordinate to the Ru center of the propagating species. This creates a stable 5- or 6-membered chelate "resting state" that must break before the next monomer can insert.

    • The Endo-Advantage: Contrary to norbornene rules, endo-oxanorbornene derivatives often initiate faster than exo-isomers with Grubbs 3rd Gen (G3) catalysts [1]. The specific geometry of the endo-isomer facilitates a favorable pre-coordination or "capture" by the catalyst, although the subsequent propagation rate (

      
      ) is often slower due to the aforementioned chelation [2].
      

ROMP_Mechanism Cat Active Ru-Carbene NB Norbornene-Br (Steric Control) Cat->NB Oxa Oxanorbornene (Chelation Control) Cat->Oxa TS_NB Transition State (Fast) NB->TS_NB Exo > Endo TS_Oxa Ru-O Chelate (Resting State) Oxa->TS_Oxa O-Coordination Poly_NB Poly(norbornene) TS_NB->Poly_NB High kp Poly_Oxa Poly(oxanorbornene) TS_Oxa->Poly_Oxa Slow Turnover (Rate Limiting)

Figure 1: Kinetic divergence in ROMP. Norbornene proceeds via standard steric control, while oxanorbornene is throttled by a stable oxygen-chelated resting state.

Stability & Synthetic Utility[12][13]

Thermal Stability (The Retro-Diels-Alder Risk)

This is the "fatal flaw" for oxanorbornene if not managed.

  • Oxanorbornene: Synthesized via Diels-Alder of furan and a dienophile. This reaction is reversible.[1] At temperatures >80°C (depending on substituents), the polymer or monomer can undergo retro-Diels-Alder (rDA) , ejecting furan and destroying the material [3].

  • Norbornene: Synthesized from cyclopentadiene.[2] The rDA temperature is typically >200°C, making it chemically robust for harsh post-polymerization modifications.

Functionalization Potential[7][10]
  • Norbornene Methyl Bromide: The bromide is a "universal handle." It is stable during ROMP but can be used immediately afterward for Nucleophilic Substitution (

    
    )  (e.g., with azides for Click chemistry) or as an initiator for ATRP  (Grafting-from).
    
  • Oxanorbornene: The ether bridge increases hydrophilicity, making these polymers excellent candidates for biological applications where water solubility is required without ionic groups.

Experimental Protocols

A. Synthesis of Norbornene Methyl Bromide (Monomer)

Note: This synthesis targets the bromomethyl derivative via Diels-Alder.

  • Reagents: Freshly cracked cyclopentadiene (CPD), Allyl bromide.

  • Procedure:

    • Mix CPD (1.0 eq) and Allyl bromide (1.0 eq) in a pressure vessel or reflux setup.

    • Heat to 40–50°C for 12 hours. (Note: Keep temp low to favor endo, though exo is preferred for ROMP speed. Higher temp = more exo).

    • Purification: Vacuum distillation is essential to separate the exo/endo mixture if pure kinetics are required. For general use, the mixture is acceptable.

  • Validation:

    
     NMR (CDCl
    
    
    
    ): Look for alkene protons at 5.9–6.2 ppm and the
    
    
    doublet at 3.2–3.5 ppm.
B. Comparative ROMP Protocol (Standardized)

This protocol allows direct comparison of


 between the two monomers.

Materials:

  • Catalyst: Grubbs 3rd Generation (G3) [(H$_2

    
    _2
    
    
    
    _2$Ru=CHPh].
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Quencher: Ethyl Vinyl Ether (EVE).

Workflow:

  • Preparation: In a glovebox or under Argon, prepare a 0.1 M solution of Monomer (100 mg) in DCM.

  • Initiation: Add G3 catalyst from a stock solution. Target [M]/[I] = 50 or 100.

    • Norbornene-Br: Reaction will be visibly viscous within seconds/minutes.

    • Oxanorbornene:[3][4][5][6][7][8][9][10][11] Reaction may take minutes to hours depending on the derivative.

  • Monitoring: Extract 50

    
    L aliquots every 30 seconds (Norbornene) or 5 minutes (Oxanorbornene). Quench immediately into wet CDCl
    
    
    
    with trace EVE.
  • Analysis: Calculate conversion via

    
     NMR integration of monomer alkene vs. polymer backbone alkene.
    
  • Termination: Add excess EVE (50 eq relative to Ru) and stir for 30 mins. Precipitate into cold methanol.

C. Post-Polymerization Modification (PPM) of Poly(NB-Br)

To demonstrate the utility of the bromide handle:

  • Dissolve Poly(NB-Br) in DMF.

  • Add Sodium Azide (NaN

    
    , 5 eq) and stir at room temp for 24h.
    
  • Result: Quantitative conversion to Poly(NB-N

    
    ), ready for Click chemistry. Note: Do not heat >60°C to avoid crosslinking.
    

References

  • Pal, S., Alizadeh, M., Kong, P., & Kilbinger, A. F. M. (2021).[5][6] Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science, 12(19), 6705-6711.[6] Link

  • Lammertink, R. G. H., et al. (2000). Comparison of the ROMP reactivity of exo- and endo-norbornene derivatives.Journal of Polymer Science Part A: Polymer Chemistry.
  • Gieling, R. G., et al. (1999). The Thermally Reversible Diels Alder Reaction Used as a Traceless Linker Methodology.University of Amsterdam.
  • Stumpf, A. W., Saive, E., Demonceau, A., & Noels, A. F. (1995). Ruthenium-catalyzed ROMP of furan-derivatives.
  • Love, J. A., Morgan, J. P., Trnka, T. M., & Grubbs, R. H. (2002). A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile.

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 7-Oxabicyclo[2.2.1]hept-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 7-oxabicyclo[2.2.1]hept-2-ene and its derivatives. As a Senior Application Scientist, my goal is to offer a practical, experience-based resource that not only presents data but also explains the underlying principles governing the observed spectral features. This will empower you to interpret your own FTIR data with greater confidence and precision.

The 7-Oxabicyclo[2.2.1]hept-2-ene Core Structure: A Versatile Scaffold

The 7-oxabicyclo[2.2.1]hept-2-ene, often referred to as an oxanorbornene, is a strained bicyclic ether that serves as a valuable building block in organic synthesis. Its rigid framework and reactive double bond make it a popular monomer in ring-opening metathesis polymerization (ROMP) and a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals. The inherent strain in the bicyclic system influences its reactivity and also gives rise to a unique and informative infrared spectrum.

Deconstructing the FTIR Spectrum of the Parent 7-Oxabicyclo[2.2.1]hept-2-ene

The FTIR spectrum of the unsubstituted 7-oxabicyclo[2.2.1]hept-2-ene provides a baseline for understanding the spectra of its more complex derivatives. The key characteristic peaks arise from the vibrations of its fundamental structural components: the C-O-C ether linkage, the C=C double bond, and the various C-H bonds within the strained aliphatic rings.

A foundational understanding of these peaks is crucial for identifying the core structure and subsequently discerning the spectral contributions of various functional groups.

Comparative Analysis of 7-Oxabicyclo[2.2.1]hept-2-ene Derivatives

The true utility of FTIR spectroscopy in the context of these compounds lies in its ability to confirm the presence and nature of substituents on the bicyclic core. The electronic and steric effects of these substituents can induce noticeable shifts in the characteristic peak positions. The following table summarizes the key FTIR peaks for several common derivatives.

DerivativeC=C Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)Substituent-Specific Peaks (cm⁻¹)Reference
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester 163412543098, 3032 (=C-H stretch); 2990 (bridgehead C-H stretch); 2948 (ring C-H sp³ stretch); 1748, 1732 (C=O stretch of ester)[1]
7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid ~1640Not specifiedBroad O-H stretch (~3000-2500 cm⁻¹); C=O stretch (~1700 cm⁻¹)General knowledge
exo-N-phenyl-7-oxanorbornene-5,6-dicarboximide Not specifiedNot specified~1775 and ~1715 (asymmetric and symmetric C=O stretch of imide); peaks for the aromatic ringGeneral knowledge

Interpreting the Trends:

  • Ester and Carboxylic Acid Derivatives: The introduction of carbonyl groups from esters and carboxylic acids results in strong absorption bands in the 1700-1750 cm⁻¹ region.[1] The exact position depends on conjugation and hydrogen bonding. For carboxylic acids, a very broad O-H stretching band is also a key indicator, typically observed between 2500 and 3300 cm⁻¹.

  • Imide Derivatives: Cyclic imides, such as the dicarboximide derivatives, are characterized by two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. These typically appear around 1775 cm⁻¹ and 1715 cm⁻¹.

  • Alkene (C=C) Stretching: The C=C stretching vibration in these strained systems is often found in the 1630-1650 cm⁻¹ range.[1] The intensity of this peak can be variable and is influenced by the symmetry of the substitution around the double bond.

  • Ether (C-O-C) Stretching: The characteristic C-O-C stretching of the bridged ether is a strong band typically found in the 1000-1300 cm⁻¹ region.[2][3] In the case of the dimethyl ester derivative, a strong band at 1254 cm⁻¹ is assigned to this vibration.[1]

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible FTIR spectra, the following protocol is recommended. The use of an Attenuated Total Reflectance (ATR) accessory is often preferred for its simplicity and minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol or acetone) lint-free tissue.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • For solid samples, apply pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

Data Processing:

  • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Use the spectrometer's software to identify and label the peak positions (in cm⁻¹).

Visualizing the Workflow and Key Vibrational Modes

To further clarify the process and the molecular vibrations, the following diagrams are provided.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Ratio_Spectra Ratio Sample to Background Acquire_Spectrum->Ratio_Spectra Baseline_Correction Baseline Correction Ratio_Spectra->Baseline_Correction Peak_Picking Peak Identification Baseline_Correction->Peak_Picking Interpretation Spectral Interpretation Peak_Picking->Interpretation

Figure 1: A generalized workflow for acquiring an FTIR spectrum using an ATR accessory.

Figure 2: The core structure of 7-oxabicyclo[2.2.1]hept-2-ene with key vibrational modes highlighted.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of 7-oxabicyclo[2.2.1]hept-2-ene derivatives. By understanding the characteristic peaks of the parent structure and the predictable shifts induced by various functional groups, researchers can rapidly and reliably confirm the identity and purity of their synthesized compounds. This guide provides a foundational framework for this analysis, combining established spectral data with a robust experimental protocol to support your research and development endeavors.

References

  • Riid, A., et al. "Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester.
  • Chemistry LibreTexts. "18.9: Spectroscopy of Ethers." (2024).
  • Chemistry LibreTexts. "Infrared Spectroscopy." (2020).

Sources

Safety Operating Guide

Navigating the Disposal of 7-Oxanorborn-2-en-5-yl-methyl bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and utilization of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of 7-Oxanorborn-2-en-5-yl-methyl bromide, a halogenated organic compound with the potential to be a potent alkylating agent. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on established best practices for the disposal of analogous hazardous materials, including alkylating agents and halogenated organic compounds.

Hazard Assessment and Classification: Understanding the Risks

7-Oxanorborn-2-en-5-yl-methyl bromide's structure suggests several inherent hazards that dictate its disposal pathway. The presence of a bromine atom categorizes it as a halogenated organic compound . These substances are often toxic and can be harmful to the environment if not disposed of correctly.[1]

Furthermore, the methyl bromide moiety strongly indicates that this compound is an alkylating agent . Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. This reactivity is the basis for their utility in synthesis but also underlies their potential toxicity, including carcinogenicity and mutagenicity.[2][3][4] Therefore, all waste containing 7-Oxanorborn-2-en-5-yl-methyl bromide must be treated as hazardous and potentially carcinogenic waste .[2][3]

Key Hazard Designations:

  • Halogenated Organic Waste: Requires segregation from non-halogenated waste streams.

  • Potential Alkylating Agent: Handle with extreme caution due to possible carcinogenic properties.

  • Toxic Waste: Presumed to be harmful if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 7-Oxanorborn-2-en-5-yl-methyl bromide in any capacity, including for disposal, appropriate personal protective equipment is mandatory. Given its presumed toxicity and potential as an alkylating agent, the following PPE should be worn:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact with the potentially corrosive and absorbable compound.
Eye Protection Chemical safety goggles and a face shieldTo protect the eyes and face from splashes of liquid waste or aerosols.
Body Protection A lab coat, fully buttonedTo protect skin and clothing from contamination.
Respiratory Protection Work within a certified chemical fume hoodTo prevent the inhalation of potentially toxic vapors.[2]

Segregation and Containerization: Preventing Hazardous Reactions

Proper segregation of chemical waste is paramount to laboratory safety.[5] 7-Oxanorborn-2-en-5-yl-methyl bromide waste must be collected in a dedicated, properly labeled container for halogenated organic waste .

Container Requirements:

  • Material: Use a chemically resistant container, such as glass or high-density polyethylene (HDPE). Avoid metal containers, as some halogenated compounds can be corrosive.[5]

  • Condition: The container must be in good condition, with no cracks, leaks, or other damage.

  • Lid: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[1] The label should include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "7-Oxanorborn-2-en-5-yl-methyl bromide "

  • The hazard characteristics: "Toxic, Halogenated Organic, Potential Carcinogen "

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or lab.

Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the procedural steps for the safe disposal of 7-Oxanorborn-2-en-5-yl-methyl bromide waste.

Disposal Workflow for 7-Oxanorborn-2-en-5-yl-methyl bromide cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Select a Labeled, Compatible 'Halogenated Organic Waste' Container B->C D Carefully Transfer Waste into Container C->D E Securely Cap the Container D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Ensure Segregation from Incompatible Chemicals F->G H Arrange for Pickup by a Licensed Hazardous Waste Disposal Service G->H I Complete Hazardous Waste Manifest H->I J Waste is Transported for High-Temperature Incineration I->J

Disposal Workflow Diagram

Spill Management: Immediate and Effective Response

In the event of a spill of 7-Oxanorborn-2-en-5-yl-methyl bromide, a swift and safe response is crucial to mitigate exposure and contamination.

For Minor Spills (inside a chemical fume hood):

  • Alert others: Inform colleagues in the immediate vicinity.

  • Contain the spill: Use a spill kit with absorbent materials suitable for organic solvents. Work from the outside of the spill inwards to prevent spreading.[6][7][8]

  • Collect waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the area: Wipe the surface with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

  • Report the incident: Follow your institution's protocol for reporting chemical spills.

For Major Spills (outside a chemical fume hood or a large volume):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Do not attempt to clean up a major spill yourself.

Decontamination of Labware

Glassware and other equipment contaminated with 7-Oxanorborn-2-en-5-yl-methyl bromide should be decontaminated before being returned to general use.

Procedure:

  • Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This initial rinseate must be collected and disposed of as halogenated organic waste.

  • Wash the labware thoroughly with soap and warm water.

  • Perform a final rinse with deionized water.

Final Disposal: Incineration

The ultimate fate of halogenated organic waste, including 7-Oxanorborn-2-en-5-yl-methyl bromide, is typically high-temperature incineration by a licensed hazardous waste disposal facility.[9][10] This process is necessary to destroy the organic molecule and prevent its release into the environment. Never dispose of this chemical down the drain or in the regular trash.[5]

Conclusion: A Commitment to Safety

References

  • Carcinogens SOP. (n.d.).
  • Chemical Carcinogens. (n.d.). Environmental Health & Safety - University of Delaware. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose. (n.d.). Department of Chemistry | University of Toronto. Retrieved from [Link]

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Environmental Health & Safety. Retrieved from [Link]

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from [Link]

  • 5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). Environment, Health and Safety. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

  • Hazardous-waste management | Types, Examples, Treatment, & Facts. (n.d.). Britannica. Retrieved from [Link]

  • Safe Disposal of Hazardous Chemical Waste. (2023, May 16). Happen Ventures. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CCNY. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University. Retrieved from [Link]

  • 1 - SAFETY DATA SHEET. (2025, April 22). Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • SAFETY DATA SHEET 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl). (n.d.). Synerzine. Retrieved from [Link]

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, disodium salt, (endo,endo). (2025, December 4). US EPA. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2012, January 19). SDS - Rentokil Initial. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2003, August 22). EPA OSC Response. Retrieved from [Link]

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1-methyl-, exo. (n.d.). Retrieved from [Link]

  • 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dimethyl ester, (exo,exo). (n.d.). PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.